2-fluoro-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUXUIQQBLIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)F)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401930 | |
| Record name | 2-fluoro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598-61-4 | |
| Record name | 2-Fluoropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-7H-purine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P4RZ2AVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-fluoro-7H-purine: Molecular Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 2-fluoro-7H-purine, a fluorinated analog of the fundamental heterocyclic purine structure. The introduction of a fluorine atom at the 2-position significantly influences the molecule's electronic properties, which can, in turn, affect its biological activity and chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, a representative synthesis protocol for a closely related derivative, and relevant analytical techniques.
Molecular Structure and Properties of this compound
This compound is a purine base in which a hydrogen atom at the C2 position is substituted with a fluorine atom. The core purine structure is a bicyclic aromatic heterocycle, consisting of a pyrimidine ring fused to an imidazole ring. The 7H-tautomer is one of several possible tautomeric forms for the purine ring.
Key Molecular Data
The fundamental molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₃FN₄ |
| Molecular Weight | 138.1 g/mol |
| Canonical SMILES | C1=NC2=C(N=C(N=C2)F)N1 |
| IUPAC Name | This compound |
| CAS Number | 1598-61-4 |
Synthesis of Fluorinated Purines: A Representative Protocol
Experimental Protocol: Synthesis of 2-fluoroadenine from 2,6-diaminopurine
This protocol is adapted from established methods for the synthesis of 2-fluoroadenine.[1][2][3]
Materials:
-
2,6-diaminopurine
-
Hydrogen Fluoride-Pyridine (HF/Pyridine, ~70% HF by weight)
-
A nitrite source (e.g., t-butyl nitrite or NaNO₂)
-
Demineralized water
Procedure:
-
Initial Slurry Preparation: In a suitable reactor, 2,6-diaminopurine is added in portions to HF/Pyridine under vigorous stirring at a controlled temperature (e.g., ~15°C).
-
Cooling: The resulting mixture is then cooled to a low temperature, typically between -30°C and -10°C (a preferred range being -20°C to -12°C).[2]
-
Diazotization and Fluorination: The nitrite source is added slowly to the cooled mixture while maintaining the low temperature. This initiates the diazotization of the 6-amino group, which is subsequently replaced by fluorine.
-
Warming: Upon completion of the addition, the reaction mixture is allowed to warm gradually to approximately 0°C over a period of about 1.5 hours.[2]
-
Quenching: The reaction mixture is then rapidly transferred into a separate reactor containing pre-cooled demineralized water (2 to 5°C) under vigorous stirring to quench the reaction and precipitate the product.
-
Filtration and Washing: The precipitated solid, 2-fluoroadenine, is collected by filtration. The crude product is then washed multiple times with demineralized water to remove residual reagents and byproducts. This washing step may be repeated several times to ensure high purity.[2]
-
Drying: The final product is dried in a vacuum oven at an elevated temperature (e.g., 70-80°C) until a constant weight is achieved.[2]
The following diagram illustrates the general workflow for this synthesis.
Characterization Techniques: ¹⁹F NMR Spectroscopy
A key analytical technique for the characterization of fluorinated compounds like this compound is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis.[4]
Key Features of ¹⁹F NMR:
-
High Sensitivity: The high gyromagnetic ratio of the ¹⁹F nucleus makes it highly responsive to NMR measurements.[4]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (approximately 800 ppm), which minimizes signal overlap and simplifies spectral analysis, even in complex molecules.[4]
-
Spin-Spin Coupling: ¹⁹F nuclei couple with other nuclei, including protons (¹H) and other fluorine atoms. These coupling constants provide valuable structural information about the immediate molecular environment of the fluorine atom.[4][5]
A typical ¹⁹F NMR analysis would provide information on the chemical environment of the fluorine atom in this compound, and coupling with protons on the purine ring would help confirm its position.
Biological Activity of Fluorinated Purine Derivatives
While specific signaling pathways for the this compound base are not well-defined, the incorporation of this and similar fluorinated purines into nucleosides has led to the development of compounds with significant biological activity. Fluorination can enhance metabolic stability, alter receptor binding affinity, and modulate the pharmacokinetic properties of a molecule.
For instance, 2-fluoroadenine is a known toxic purine base with cytotoxic effects in both proliferating and nonproliferating tumor cells, making it a subject of interest in anticancer research.[6] It has been shown to inhibit protein, RNA, and DNA synthesis in various cell lines.[6] Furthermore, nucleoside analogs containing fluorinated purines have been investigated for their antiviral properties, particularly against HIV.[1] The stability of some fluorinated purine dideoxynucleosides in acidic conditions makes them promising candidates for oral administration.[1]
The biological activity of these derivatives is often attributed to their ability to act as mimics of natural purines, thereby interfering with metabolic pathways, such as de novo purine and pyrimidine synthesis, or inhibiting enzymes involved in DNA and RNA replication.[7][8][9][10]
The following diagram illustrates a simplified conceptual relationship where a fluorinated purine base is a precursor to a biologically active nucleoside that can impact cellular processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8202991B2 - Process for the preparation of 2-fluoroadenine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. m.youtube.com [m.youtube.com]
- 10. davuniversity.org [davuniversity.org]
An In-depth Technical Guide to the Biological Activity of 2-fluoro-7H-purine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2-fluoro-7H-purine and its derivatives. The introduction of a fluorine atom at the 2-position of the purine ring significantly influences the electron distribution and metabolic stability of these compounds, leading to a diverse range of biological effects. This guide delves into their anticancer and antiviral properties, their mechanisms of action as kinase inhibitors, and provides detailed experimental protocols and quantitative data to support further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by interfering with DNA synthesis and inducing programmed cell death (apoptosis) in cancer cells.[1][2] The strategic placement of the fluorine atom enhances the therapeutic properties of these purine analogs.
Mechanism of Action: Inhibition of DNA Synthesis and Induction of Apoptosis
The anticancer effects of this compound derivatives are largely attributed to their ability to disrupt the synthesis of DNA and trigger apoptosis.[3] A prominent example is Fludarabine (2-fluoro-ara-A), a fluorinated purine nucleoside analog.[4] After entering the cell, Fludarabine is phosphorylated to its active triphosphate form, F-ara-ATP.[3][5] F-ara-ATP then competitively inhibits DNA polymerases and ribonucleotide reductase, crucial enzymes for DNA replication and repair.[3][5] This inhibition leads to DNA strand breaks and cell cycle arrest.[1][3]
Furthermore, the incorporation of F-ara-ATP into DNA and RNA triggers cellular stress responses, leading to the activation of apoptotic pathways.[3][6] This involves both the intrinsic (mitochondrial) and extrinsic pathways, converging on the activation of caspase cascades that execute programmed cell death.[6][7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fludarabine | RPMI-8226 (Multiple Myeloma) | 1.54 | [8] |
| Fludarabine | MM.1S (Multiple Myeloma) | 13.48 | [8] |
| Fludarabine | MM.1R (Multiple Myeloma) | 33.79 | [8] |
| Compound 5a (a purine-based derivative) | Generic Cancer Cell Line | 0.038 (GI50) | [9] |
| Compound 5e (a purine-based derivative) | Generic Cancer Cell Line | 0.046 (GI50) | [9] |
| Compound 7e (a pteridine-based derivative) | Generic Cancer Cell Line | 0.044 (GI50) | [9] |
| Compound II (a purine-2,6-dione derivative) | Four Cancer Cell Lines | 1.60 (GI50) | [9] |
| Compound III (a purine derivative) | A549 (Lung Carcinoma) | 12.2 | [9] |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Cancer) | 0.0059 | [10] |
| 2-phenylacrylonitrile derivative 1g2a | BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [10] |
Antiviral Activity
The structural similarity of this compound nucleoside analogs to natural nucleosides allows them to be recognized by viral polymerases, leading to the inhibition of viral replication.[11] This makes them promising candidates for the development of antiviral drugs.
Mechanism of Action: Viral Polymerase Inhibition and Chain Termination
Similar to their anticancer mechanism, the antiviral activity of this compound derivatives relies on their conversion to the triphosphate form within the host cell. This active form then acts as a competitive inhibitor of viral DNA or RNA polymerases.[4] Incorporation of the fluorinated nucleoside analog into the growing viral nucleic acid chain leads to premature chain termination, thus halting viral replication.[11] The presence of the fluorine atom can also enhance the stability of the glycosidic bond, making the nucleoside analog more resistant to enzymatic degradation.[11]
Quantitative Data: Antiviral Activity
The following table presents the in vitro antiviral activity of selected this compound derivatives and related fluorinated nucleosides, with EC50 values (the concentration required to achieve 50% of the maximum antiviral effect).
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside 10 (α-form) | HIV-1 | Various | 0.71 | [12] |
| Sofosbuvir (a fluorinated nucleotide analog) | HCV (multiple genotypes) | Replicon assays | 0.014 - 0.11 | [11] |
| Clevudine (L-FMAU) | HBV | In vitro | 0.1 | [11] |
| Clevudine (L-FMAU) | EBV | In vitro | 5.0 | [11] |
| 2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug 15 | SARS-CoV-2 (20SF107 strain) | In vitro | 0.56 | [13] |
| 2'-α-Fluoro-2'-β-C-(fluoromethyl) Purine Nucleotide Prodrug 15 | SARS-CoV-2 (Omicron BA.5 variant) | In vitro | 0.96 | [13] |
Kinase Inhibitory Activity
Many this compound derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as cell cycle progression, proliferation, and signal transduction.[14] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Mechanism of Action: Competitive ATP Binding
The purine scaffold of these derivatives mimics the adenine ring of ATP, the natural substrate for kinases.[9] This allows them to bind to the ATP-binding pocket of kinases in a competitive manner, thereby blocking the phosphorylation of their downstream substrates and inhibiting the signaling cascade.[9] The fluorine substitution at the 2-position can enhance the binding affinity and selectivity of these inhibitors for specific kinases.
A notable class of kinases targeted by purine derivatives are the Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle.[12][15] Inhibition of CDKs, such as CDK2, by this compound derivatives can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induce apoptosis in cancer cells.[16][17]
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of selected this compound derivatives, presented as IC50 values.
| Compound | Kinase Target | IC50 (nM) | Reference |
| Compound 5a (a purine-based derivative) | EGFR | 87 | [9] |
| Compound 5e (a purine-based derivative) | EGFR | 98 | [9] |
| Compound 7e (a pteridine-based derivative) | EGFR | 92 | [9] |
| Compound I (a purine-2,6-dione derivative) | EGFR | 320 | [9] |
| Compound II (a purine-2,6-dione derivative) | EGFR | 300 | [9] |
| 2-aminopurine derivative 11l | CDK2 | 19 | [18] |
| R-Roscovitine (a known CDK inhibitor) | CDK2 | 73 | [18] |
| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 44 | [12] |
| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK1 | 86000 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound Derivatives (General Protocol)
A common route for the synthesis of 2,6,9-trisubstituted purine derivatives involves a multi-step process starting from 2,6-dichloropurine.
Step 1: N9-Alkylation of 2,6-Dichloropurine
-
To a solution of 2,6-dichloro-9H-purine in a suitable solvent (e.g., DMSO), add potassium carbonate.
-
Add the desired alkylating agent (e.g., an alkyl halide) and stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the N7 and N9 isomers.
Step 2: Suzuki-Miyaura Cross-Coupling at C6
-
To a solution of the N9-alkylated 2,6-dichloropurine in a suitable solvent system (e.g., toluene/ethanol/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 3: Nucleophilic Aromatic Substitution at C2 with Fluorine
-
This step often involves specialized fluorinating agents and conditions and should be performed with appropriate safety precautions. A common method is the use of potassium fluoride in the presence of a phase-transfer catalyst.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary depending on the specific derivative being synthesized.
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare the kinase buffer, enzyme, substrate, ATP, and test compounds at the desired concentrations.
-
Kinase Reaction: In a 384-well plate, add the test compound or vehicle (DMSO). Add the kinase enzyme solution. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and stain with a staining solution (e.g., crystal violet).
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value from the dose-response curve.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US20070060745A1 - Process for the preparation of fludarabine phosphate - Google Patents [patents.google.com]
- 4. pnas.org [pnas.org]
- 5. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of "in vitro" apoptosis by fludarabine in freshly isolated B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. incyclixbio.com [incyclixbio.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Antiviral Potential of 2-Fluoro-7H-Purine Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone of antiviral therapy, with numerous approved drugs targeting a wide range of viral pathogens, including herpesviruses, HIV, and hepatitis viruses.[1] These compounds function as mimics of natural nucleosides, the fundamental building blocks of DNA and RNA.[2] Within this class, purine nucleoside analogs have demonstrated significant therapeutic success. The strategic incorporation of fluorine atoms into the nucleoside scaffold, particularly at the 2'-position of the sugar moiety, has emerged as a powerful strategy to enhance antiviral efficacy and improve pharmacokinetic properties.[2][3]
The introduction of a fluorine atom at the 2'-position can profoundly alter the molecule's stereo-electronic properties, influencing sugar conformation, metabolic stability, and interaction with viral enzymes.[2][3] Specifically, the high electronegativity of fluorine can increase the stability of the N-glycosidic bond against enzymatic cleavage and acid hydrolysis, a common pathway of inactivation for many nucleoside analogs.[4][5] This guide provides an in-depth overview of the antiviral properties of 2-fluoro-7H-purine nucleosides, focusing on their mechanism of action, antiviral activity, and the experimental protocols used for their evaluation.
Mechanism of Action
The antiviral activity of this compound nucleosides, like other nucleoside analogs, is dependent on their intracellular conversion to the active triphosphate form. This multi-step phosphorylation is catalyzed by host cell and/or viral kinases.[1]
-
Cellular Uptake: The parent nucleoside analog enters the host cell, often through specific nucleoside transporters.
-
Phosphorylation Cascade: Once inside the cell, the nucleoside is sequentially phosphorylated by cellular kinases to its monophosphate (NMP), diphosphate (NDP), and finally the active triphosphate (NTP) derivative.[1] This initial phosphorylation to the monophosphate is often the rate-limiting step.[2]
-
Inhibition of Viral Polymerase: The resulting nucleoside triphosphate analog acts as a competitive inhibitor or an alternative substrate for the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).
-
Chain Termination: When incorporated into the growing viral DNA or RNA strand, the absence of a 3'-hydroxyl group (or its altered conformation due to the 2'-fluoro substitution) prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[2] In some cases, they can act as non-obligate chain terminators where the incorporated analog hinders the binding of the next incoming natural nucleotide.[6]
The 2-fluoro substitution on the purine base can also confer resistance to deamination by enzymes like adenosine deaminase, which would otherwise inactivate the compound.[7]
Caption: General mechanism of action for 2-fluoro-purine nucleoside analogs.
Quantitative Antiviral Activity
The antiviral efficacy of this compound nucleosides is determined by evaluating their ability to inhibit viral replication in cell culture. Key metrics include the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for viral targets over host cells.
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2'-F-dd-ara-A | HIV-1 | ATH8 | Potent (similar to ddA) | More toxic than ddA | Not specified | [4] |
| 2'-F-dd-ara-I | HIV-1 | ATH8 | Potent (similar to ddI) | More toxic than ddI | Not specified | [4] |
| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | HCV | Huh-7 (replicon) | EC₉₀: 5.0 | > 100 | > 20 (based on EC₉₀) | [3][8] |
| 2'-Fluoro-2'-methyl-cytosine | HCV | Huh-7 (replicon) | EC₉₀: 5.4 | > 100 | > 18.5 (based on EC₉₀) | [8] |
| 7-deaza-2'-C-methyladenosine | HCV | Not specified | 5 - 15 | Not specified | Not specified | [6] |
| α-form 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleoside | HIV-1 | Not specified | 0.71 | > 100 | > 140 | [9] |
Note: Data for specific this compound nucleosides is often embedded within broader studies on fluorinated nucleosides. The table includes representative examples of 2'-fluoro-purine and related analogs to illustrate typical activity ranges.
Experimental Protocols
The evaluation of novel antiviral compounds involves a standardized set of in vitro assays to determine efficacy, cytotoxicity, and mechanism of action.
Caption: A typical experimental workflow for evaluating antiviral compounds.
Antiviral Activity Assays
-
Cytopathic Effect (CPE) Inhibition Assay: This is a high-throughput method used for primary screening.
-
Cell Seeding: Host cells are seeded in 96-well plates and allowed to form a confluent monolayer.
-
Infection and Treatment: Cells are infected with the virus in the presence of serial dilutions of the test compound. Control wells include uninfected cells, and infected/untreated cells.
-
Incubation: Plates are incubated for a period sufficient to allow for viral CPE (e.g., cell rounding, detachment, death) to appear in the virus control wells.
-
Quantification: Cell viability is measured using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is proportional to the number of viable cells.
-
Analysis: The EC₅₀ is calculated as the compound concentration that protects 50% of the cells from viral CPE.
-
-
Plaque Reduction Assay: This is a more quantitative assay to determine antiviral potency.
-
Infection: Confluent cell monolayers in 6-well or 12-well plates are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours.
-
Compound Treatment: The virus inoculum is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.
-
Incubation: Plates are incubated until distinct viral plaques (localized areas of cell death) are visible.
-
Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Analysis: The EC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
-
Cytotoxicity Assay (MTT Assay)
This assay is crucial for determining the CC₅₀ and calculating the selectivity index.
-
Cell Seeding and Treatment: Uninfected host cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound used in the antiviral assays.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are solubilized (e.g., with DMSO or isopropanol), and the absorbance is read on a plate reader.
-
Analysis: The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Synthesis Strategies
The synthesis of 2'-fluorinated nucleosides typically employs a convergent approach, which offers flexibility in modifying both the sugar and base moieties.
-
Fluorinated Sugar Synthesis: A key starting material is a carbohydrate precursor that is chemically modified to introduce a fluorine atom at the 2'-position.
-
Base Preparation: The desired 7H-purine base (e.g., 2-fluoroadenine) is prepared and often silylated to enhance its solubility and reactivity.
-
Glycosylation: The fluorinated sugar is coupled with the prepared purine base in a glycosylation reaction to form the N-glycosidic bond. This step is critical for establishing the correct stereochemistry (β-anomer).
-
Deprotection: Protecting groups used during the synthesis are removed to yield the final this compound nucleoside.
Caption: Generalized convergent synthesis of 2-fluoro-purine nucleosides.
Conclusion and Future Directions
The incorporation of a fluorine atom at the 2'-position of the 7H-purine nucleoside scaffold is a validated and highly effective strategy in the design of potent antiviral agents. These modifications can confer enhanced metabolic stability and potent inhibition of viral polymerases. While promising, challenges remain, including potential cytotoxicity and the often rate-limiting initial phosphorylation step.[9]
Future research will likely focus on:
-
Prodrug Strategies: Designing phosphoramidate (ProTide) or other prodrug forms to bypass the initial kinase-dependent activation step, thereby improving intracellular delivery of the monophosphate form and broadening the activity spectrum.[9]
-
Novel Modifications: Exploring additional substitutions on both the purine ring and the sugar moiety (e.g., at the 4'-position) to further enhance selectivity and potency.[3]
-
Broad-Spectrum Activity: Screening promising this compound nucleosides against a wider range of viruses, particularly emerging and re-emerging RNA viruses, to identify broad-spectrum antiviral candidates.[1]
The continued exploration of this compound nucleosides holds significant promise for the development of the next generation of antiviral therapies to address unmet medical needs.
References
- 1. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]
- 6. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluoro-7H-Purine: A Versatile Scaffold for Potent and Selective Kinase Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
The 2-fluoro-7H-purine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The strategic introduction of a fluorine atom at the 2-position of the purine ring significantly modulates the electronic properties of the molecule, enhancing its ability to interact with the ATP-binding site of various kinases. This modification can lead to improved potency, selectivity, and desirable pharmacokinetic properties. This technical guide provides an in-depth overview of the this compound scaffold, including its synthesis, structure-activity relationships (SAR), and its application in the development of inhibitors for key kinase targets implicated in cancer and other diseases.
Introduction to Kinase Inhibition and the Role of Purine Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. Purine analogues have a long history as kinase inhibitors due to their structural resemblance to the endogenous kinase substrate, ATP.[1] The development of substituted purines has led to the discovery of numerous potent and selective kinase inhibitors.[2][3]
The this compound scaffold offers several advantages for kinase inhibitor design. The electronegative fluorine atom at the 2-position can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Furthermore, the purine ring system provides multiple points for chemical modification, allowing for the fine-tuning of inhibitor properties to achieve desired selectivity and drug-like characteristics.
Synthesis of this compound Derivatives
The synthesis of this compound based kinase inhibitors typically involves a multi-step process starting from commercially available purine precursors. A general synthetic strategy involves the introduction of the fluorine atom at the 2-position, followed by functionalization at other positions of the purine ring, such as N6 and N9, to introduce moieties that confer selectivity and potency.
General Synthetic Workflow
Below is a generalized workflow for the synthesis of 2-fluoro-N6, N9-disubstituted-7H-purine derivatives.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: General Procedure for the Synthesis of 2-Fluoro-N6-aryl-9-alkyl-7H-purine
This protocol provides a general methodology for the synthesis of a 2-fluoro-N6,N9-disubstituted purine derivative. Researchers should note that specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substrates.
Step 1: Synthesis of 2-Fluoro-6-chloro-9-alkyl-9H-purine
-
To a solution of 2-fluoro-6-chloropurine in an appropriate aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (e.g., K₂CO₃, Cs₂CO₃) (1.2 equivalents).
-
Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-6-chloro-9-alkyl-9H-purine.
Step 2: Synthesis of 2-Fluoro-N6-aryl-9-alkyl-7H-purine
-
In a reaction vessel, dissolve the 2-fluoro-6-chloro-9-alkyl-9H-purine (1 equivalent) and the desired aniline derivative (1.1 equivalents) in a suitable solvent (e.g., isopropanol, n-butanol).
-
Add a base, such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to yield the final 2-fluoro-N6-aryl-9-alkyl-7H-purine product.
Structure-Activity Relationship (SAR) Studies
SAR studies of this compound derivatives have revealed key structural features that govern their potency and selectivity as kinase inhibitors.
-
2-Fluoro Substitution: The fluorine atom at the C2 position is crucial for high-affinity binding to the kinase hinge region.
-
N6-Substitution: The nature of the substituent at the N6 position is a primary determinant of kinase selectivity. Bulky and hydrophobic groups are often well-tolerated and can extend into a hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency and selectivity.
-
N9-Substitution: The substituent at the N9 position typically projects towards the solvent-exposed region of the ATP-binding site. This position can be modified to improve physicochemical properties such as solubility and cell permeability without significantly impacting kinase inhibitory activity.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities (IC50 values) of representative this compound and related purine analogues against various kinases. This data highlights the potential of this scaffold to generate potent inhibitors for diverse kinase targets.
| Compound ID | Scaffold | N6-Substituent | N9-Substituent | Kinase Target | IC50 (nM) | Reference |
| 1 | This compound | 4-(dimethylamino)phenyl | - | CK2α | 4300 | [3] |
| 2 | 2,6,9-Trisubstituted purine | Phenylamino | Alkyl | Bcr-Abl | 70 | [4] |
| 3 | 2,6,9-Trisubstituted purine | Phenylamino | Alkyl | BTK | 410 | [4] |
| 4 | 2,6,9-Trisubstituted purine | Phenylamino | Alkyl | FLT3-ITD | 380 | [4] |
| 5 | Pyrazole analogue | - | - | Aurora-A | 780 | [5] |
| 6 | 7-deazapurine | - | - | Aurora A/B | - | [6] |
Biological Evaluation: Experimental Protocols
The biological evaluation of this compound based kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9][10][11]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction:
-
Prepare serial dilutions of the this compound inhibitor in kinase buffer.
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the purified kinase, substrate, and ATP.
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot Analysis of Kinase Signaling Pathways
Western blotting is used to assess the effect of the inhibitors on the phosphorylation status of key proteins within specific signaling pathways in cultured cells.
Materials:
-
Cell line of interest (e.g., cancer cell line with a known dysregulated kinase pathway)
-
Cell culture medium and supplements
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound inhibitor or vehicle control for the desired duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Signaling Pathways Targeted by this compound Based Inhibitors
This compound based inhibitors have been developed to target several critical signaling pathways implicated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers.[12][13][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Pathway
The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and immune responses. Constitutive activation of this pathway is frequently observed in hematological malignancies and inflammatory diseases.[15][16]
Caption: Inhibition of the JAK/STAT signaling pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and control cellular processes such as proliferation, differentiation, and apoptosis.[2][17][18][19]
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 2-position, combined with the potential for diverse substitutions at other positions of the purine ring, allows for the generation of potent and selective inhibitors against a wide range of kinase targets. The experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in the field of drug discovery and development who are interested in exploring the potential of this important chemical scaffold. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation | MDPI [mdpi.com]
- 2. High levels of uric acid upregulate endothelin receptors: the role of MAPK pathways in an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ERK2 Phosphorylates PFAS to Mediate Posttranslational Control of De Novo Purine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Staurosporine aglycone bilaterally regulates ERK1/2 phosphorylation in rat pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Uric acid can enhance MAPK pathway-mediated proliferation in rat primary vascular smooth muscle cells via controlling of mitochondria and caspase-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Fluoro-7H-Purine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Among the myriad of fluorinated heterocyclic scaffolds, 2-fluoro-7H-purine and its derivatives have emerged as a privileged structural motif in the development of novel therapeutics, particularly in oncology and virology. The unique physicochemical properties imparted by the fluorine atom at the 2-position of the purine ring system significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of these compounds. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of this compound derivatives, with a focus on their role as kinase inhibitors in cancer therapy.
The 2-Fluoro-Purine Scaffold: A Gateway to Potent Kinase Inhibitors
The this compound core is a versatile template for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The fluorine atom at the C2 position can enhance binding affinity to the ATP-binding pocket of kinases through favorable electrostatic interactions and by increasing the acidity of the N1 proton, which can act as a hydrogen bond donor. Furthermore, the C-F bond is metabolically stable, preventing oxidative metabolism at that position and thereby improving the pharmacokinetic properties of the drug candidates.
A prime example of the successful application of the 2-fluoropurine scaffold is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key enzymes in cell cycle regulation, and their aberrant activity is a hallmark of many cancers. Research has demonstrated that 2,6,9-trisubstituted purines, including those with a 2-fluoro substituent, can be potent and selective CDK inhibitors.
Quantitative Analysis of 2-Fluoro-Purine Derivatives as Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 2-fluoro-6-arylpurine derivatives against CDK1 and CDK2, highlighting the structure-activity relationship (SAR) for this class of compounds. The data underscores the importance of the substitution pattern on the purine core for achieving high potency and selectivity.
| Compound ID | R (Substitution at C6) | CDK2 IC₅₀ (µM) | CDK1 IC₅₀ (µM) | Selectivity (CDK1/CDK2) |
| 70 | Phenyl | > 100 | > 100 | - |
| 71 | 3-Tolyl | 1.8 | 35 | 19.4 |
| 72 | 3-Anisyl | 0.82 | 26 | 31.7 |
| 73 | [1,1'-biphenyl]-3-yl | 0.044 | 86 | ~1955 |
| 74 | 3-Chlorophenyl | 0.60 | 25 | 41.7 |
| 75 | 3-Bromophenyl | 0.40 | 20 | 50 |
| 76 | 3-Iodophenyl | 0.35 | 18 | 51.4 |
Data adapted from a study on 6-substituted 2-arylaminopurines as CDK inhibitors.[1]
Experimental Protocols
Synthesis of a 2-Fluoro-6-Arylpurine Derivative
The synthesis of 2-fluoro-6-arylpurines can be achieved through a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol for the synthesis of a 2-fluoro-6-arylpurine derivative from 6-chloro-2-fluoropurine.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a solution of 6-chloro-2-fluoropurine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane) is added the corresponding arylboronic acid (1.2 eq).
-
An aqueous solution of a base (e.g., 2 M Na₂CO₃) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
The reaction mixture is heated to reflux (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-fluoro-6-arylpurine derivative.
In Vitro Kinase Inhibition Assay Protocol (CDK2/Cyclin E)
The inhibitory activity of this compound derivatives against specific kinases is a critical step in their evaluation. The following is a detailed protocol for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Kₘ for the enzyme)
-
Substrate peptide (e.g., a derivative of Histone H1)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations (typically in a 10-point dose-response curve).
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2.5 µL of the CDK2/Cyclin E enzyme solution to all wells except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the substrate peptide and ATP. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
-
Signal Measurement: Incubate the plate at room temperature for 30 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[2]
Cell Viability (MTT) Assay
The cytotoxic effects of this compound derivatives on cancer cell lines are commonly assessed using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[3][4]
Signaling Pathways and Logical Relationships
The therapeutic efficacy of this compound derivatives often stems from their ability to modulate specific cellular signaling pathways that are dysregulated in disease. As kinase inhibitors, these compounds can block the phosphorylation cascade, leading to downstream effects such as cell cycle arrest and apoptosis.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a common driver of tumorigenesis. Many purine-based inhibitors target kinases within this pathway.
Experimental Workflow for Synthesis and Evaluation
The development of a new this compound-based drug candidate follows a logical workflow from chemical synthesis to biological evaluation.
References
The Dawn of a New Era in Chemotherapy: The Discovery and Significance of Fluorinated Purines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into purine nucleosides has revolutionized the landscape of chemotherapy, leading to the development of potent drugs for hematological malignancies. This technical guide delves into the discovery, synthesis, and profound significance of fluorinated purines, with a particular focus on the clinically pivotal drugs, Fludarabine and Clofarabine. We will explore their multifaceted mechanisms of action, including the critical inhibition of DNA synthesis and ribonucleotide reductase, and the induction of apoptosis. This document provides detailed experimental protocols for the synthesis of these compounds and for key biological assays, alongside a quantitative analysis of their efficacy. Visualized through signaling pathway and workflow diagrams, this guide serves as a comprehensive resource for researchers and professionals in drug development, illuminating the path from initial discovery to clinical application.
Introduction: The Fluorine Advantage in Purine Analogs
The introduction of a fluorine atom into a purine nucleoside structure dramatically alters its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond confer several advantages:
-
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation, particularly enzymatic cleavage of the glycosidic bond.[1]
-
Altered Electronic Properties: Fluorine's electron-withdrawing nature can influence the pKa of the purine base, affecting its interaction with target enzymes.
-
Increased Lipophilicity: In some cases, fluorination can increase the lipophilicity of the molecule, facilitating its passage through cell membranes.[1]
-
Conformational Rigidity: The presence of fluorine can influence the sugar pucker conformation, which can impact binding to target proteins.
These modifications have been instrumental in overcoming the limitations of earlier purine analogs, leading to drugs with improved efficacy and pharmacokinetic profiles.
The Genesis of a Breakthrough: The Discovery of Fluorinated Purines
The pioneering work in the field of fluorinated purines can be largely attributed to the efforts of Dr. John A. Montgomery and his colleague Kathleen Hewson at the Southern Research Institute. Their research in the late 1960s on nucleosides of 2-fluoroadenine laid the groundwork for a new class of antimetabolites. Their seminal 1969 paper in the Journal of Medicinal Chemistry described the synthesis and initial biological evaluation of these novel compounds. This foundational research paved the way for the development of Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine), a cornerstone in the treatment of chronic lymphocytic leukemia (CLL).
Clofarabine, a second-generation fluorinated purine nucleoside analog, was rationally designed to combine the favorable properties of Fludarabine and another purine analog, Cladribine. The goal was to create a compound with enhanced stability and efficacy.[2]
Key Fluorinated Purines in Clinical Use
Fludarabine (Fludara®)
Fludarabine phosphate, the water-soluble 5'-monophosphate prodrug of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), is a first-line treatment for B-cell chronic lymphocytic leukemia (CLL).[3] Following administration, it is rapidly dephosphorylated to F-ara-A, which is then transported into cells and re-phosphorylated to its active triphosphate form, F-ara-ATP.
Clofarabine (Clolar®)
Clofarabine is a second-generation purine nucleoside analog approved for the treatment of pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL).[4] It was designed to have increased stability against deamination and phosphorolytic cleavage compared to its predecessors.[1]
Quantitative Data on Efficacy and Potency
The clinical efficacy and in vitro potency of Fludarabine and Clofarabine are summarized in the tables below.
| Drug | Disease | Clinical Trial/Study | Response Rate (Overall) | Complete Remission (CR) | Reference |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL) - First Line | FCR Regimen (Fludarabine, Cyclophosphamide, Rituximab) | 95% | 72% | [3] |
| Fludarabine | Chronic Lymphocytic Leukemia (CLL) - First Line | Fludarabine Monotherapy (CLL4 trial) | 77% | Not specified | [5] |
| Clofarabine | Pediatric Relapsed/Refractory ALL | Phase II Multicenter Study | 30% | 12% (CR + CRp) | [4] |
| Clofarabine | Pediatric KMT2Ar ALL (Total 16 Study) | Intensified High-Risk Arm | Not specified | Not specified |
Table 1: Clinical Efficacy of Fludarabine and Clofarabine. CRp: Complete Remission without platelet recovery.
| Compound | Target Enzyme | IC50 / Kᵢ Value | Cell Line / System | Reference |
| F-ara-ATP | DNA Polymerase α | IC50: 1.6 µM | In vitro | [6] |
| F-ara-ATP | DNA Polymerase ε | IC50: 1.3 µM | In vitro | [6] |
| Clofarabine triphosphate | Ribonucleotide Reductase | Kᵢ: 40 nM | In vitro | [7] |
| Fludarabine | RPMI 8226 cells | IC50: 1.54 µM | In vitro | [8] |
Table 2: In Vitro Potency of Fludarabine and Clofarabine Metabolites. F-ara-ATP is the active triphosphate of Fludarabine.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Fluorinated purines exert their cytotoxic effects through a coordinated assault on key cellular processes, primarily DNA replication and repair, leading to the induction of programmed cell death (apoptosis).
Intracellular Activation
Both Fludarabine and Clofarabine are prodrugs that must be phosphorylated intracellularly to their active 5'-triphosphate forms (F-ara-ATP and Cl-F-ara-ATP, respectively) to exert their cytotoxic effects. This multi-step phosphorylation is a critical determinant of their activity.
Inhibition of DNA Synthesis and Ribonucleotide Reductase
The active triphosphates of fluorinated purines are potent inhibitors of key enzymes involved in DNA synthesis:
-
DNA Polymerases: F-ara-ATP and Cl-F-ara-ATP compete with the natural nucleotide dATP for incorporation into newly synthesizing DNA strands by DNA polymerases α and ε.[6][9] Once incorporated, the arabinose sugar moiety, with its 2'-hydroxyl group in the "up" position, sterically hinders the addition of the next nucleotide, leading to chain termination.[9]
-
Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The triphosphate forms of fluorinated purines, particularly Clofarabine, are potent inhibitors of RNR.[7] This inhibition depletes the intracellular pool of deoxyribonucleotides, further hampering DNA synthesis and enhancing the incorporation of the fraudulent nucleotides.
Induction of Apoptosis
The accumulation of DNA damage caused by the inhibition of DNA synthesis and repair triggers the intrinsic (mitochondrial) pathway of apoptosis.
Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The DNA damage signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which translocate to the mitochondria and induce MOMP.
-
Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner caspases, such as caspase-3 and -7.
-
Cell Death: The executioner caspases orchestrate the dismantling of the cell, leading to apoptotic cell death.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key fluorinated purines and for the assays used to evaluate their biological activity.
Synthesis of 9-β-D-Arabinofuranosyl-2-fluoroadenine (Fludarabine)
This protocol is adapted from the method described by Montgomery and Hewson.
Materials:
-
9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-2-fluoroadenine
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Ion-exchange resin (e.g., Amberlite CG-50)
Procedure:
-
Suspend 9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)-2-fluoroadenine (1.7 g, 3 mmol) in liquid NH₃ (75 ml) with stirring.
-
Add small portions of Na metal (410 mg, 18 g-atoms) until a persistent purple color is observed.
-
Neutralize the reaction mixture with NH₄Cl (920 mg, 18 mmol).
-
Evaporate the NH₃ in a stream of dry nitrogen.
-
Triturate the residue with Et₂O (75 ml).
-
Collect the insoluble solid by filtration and wash with H₂O (3 x 3 ml).
-
Recrystallize the crude product from H₂O (65 ml).
-
Purify the crude product by passing a solution through an ion-exchange column (Amberlite CG-50, 10 g/mmol of nucleoside) with H₂O as the eluent.
-
Combine the fractions containing the pure product, evaporate to dryness, and recrystallize from H₂O to yield pure 9-β-D-arabinofuranosyl-2-fluoroadenine.[10]
Synthesis of Clofarabine
This protocol describes a common synthetic route to Clofarabine.[11]
Materials:
-
2-chloroadenosine
-
Enzymes (uridine phosphorylase and purine nucleoside phosphorylase)
-
Uridine
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Benzoyl chloride
-
Triflic anhydride
-
Potassium fluoride (KF)
-
Sodium methoxide (NaOMe) in Methanol
Procedure (Simplified Overview):
-
Enzymatic Transglycosylation: Prepare 2-chloroadenosine by enzymatic transglycosylation between 2-chloroadenine and uridine using uridine phosphorylase and purine nucleoside phosphorylase.
-
Benzoylation: Partially protect the hydroxyl groups of 2-chloroadenosine with benzoyl chloride.
-
Isomerization: Isomerize the resulting mixture to the desired 3',5'-di-O-benzoyl derivative.
-
Sulfonylation: Prepare the 2'-O-triflate by reacting with triflic anhydride.
-
Fluorination: Introduce the fluorine atom at the 2' position using a fluorinating agent like potassium fluoride.
-
Deprotection: Remove the benzoyl protecting groups with sodium methoxide in methanol to yield Clofarabine.
DNA Polymerase Inhibition Assay
This protocol is a general method to assess the inhibition of DNA polymerase activity.[12][13]
Materials:
-
Purified DNA polymerase (e.g., DNA polymerase α)
-
Primer-template DNA substrate
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP) or fluorescently labeled dNTP
-
Fluorinated purine triphosphate (e.g., F-ara-ATP)
-
Reaction buffer (containing Mg²⁺, buffer, DTT)
-
Stop solution (e.g., EDTA)
-
Apparatus for gel electrophoresis and autoradiography or fluorescence detection
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, primer-template DNA, and all dNTPs except the one being competed with (e.g., dATP if testing F-ara-ATP).
-
Add varying concentrations of the inhibitor (F-ara-ATP) and a fixed, low concentration of the corresponding radiolabeled or fluorescent dNTP (e.g., [α-³²P]dATP).
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding the stop solution.
-
Separate the reaction products (extended primers) from the unincorporated nucleotides by gel electrophoresis.
-
Visualize and quantify the amount of incorporated label using autoradiography or fluorescence imaging.
-
Calculate the IC50 value of the inhibitor.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol outlines a method to measure the inhibition of RNR activity.[14]
Materials:
-
Purified RNR enzyme (R1 and R2 subunits)
-
Ribonucleoside diphosphate substrate (e.g., [5-³H]CDP)
-
Allosteric effectors (e.g., ATP, dGTP)
-
Reducing system (e.g., thioredoxin, thioredoxin reductase, NADPH)
-
Inhibitor (e.g., Clofarabine triphosphate)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, allosteric effectors, and the reducing system.
-
Add varying concentrations of the inhibitor.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the radiolabeled ribonucleoside diphosphate substrate.
-
Incubate at the optimal temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding TCA to precipitate the protein.
-
Centrifuge to pellet the precipitate and separate the supernatant containing the deoxyribonucleotide product.
-
Quantify the amount of radiolabeled deoxyribonucleotide product in the supernatant using a scintillation counter.
-
Determine the inhibitory constant (Kᵢ) of the compound.
Caspase Activation Assay
This protocol describes a fluorometric method for measuring caspase-3 and caspase-9 activity.
Materials:
-
Cells treated with the fluorinated purine or control
-
Lysis buffer
-
Fluorogenic caspase-3 substrate (e.g., DEVD-AMC)
-
Fluorogenic caspase-9 substrate (e.g., LEHD-AFC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Culture and treat cells with the desired concentrations of the fluorinated purine for a specified time.
-
Lyse the cells using the lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
In a 96-well black microplate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic caspase-3 or caspase-9 substrate to the respective wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.[4]
Materials:
-
Cells treated with the fluorinated purine or control
-
JC-1 dye
-
FCCP (a positive control for mitochondrial depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with the fluorinated purine for the desired time. Include a positive control treated with FCCP.
-
Incubate the cells with JC-1 dye in the culture medium for 15-30 minutes at 37°C.
-
Wash the cells to remove the excess dye.
-
Analyze the cells using either a fluorescence microscope or a flow cytometer.
-
Microscopy: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Quantify the percentage of cells with red and green fluorescence to determine the proportion of apoptotic cells.
-
Conclusion and Future Perspectives
The discovery and development of fluorinated purines represent a landmark achievement in medicinal chemistry. The strategic incorporation of fluorine has yielded compounds like Fludarabine and Clofarabine, which have become indispensable tools in the fight against hematological cancers. Their mechanisms of action, centered on the disruption of DNA synthesis and the induction of apoptosis, are now well-understood, providing a solid foundation for their clinical use and for the development of next-generation analogs.
The future of fluorinated purines lies in several key areas:
-
Combination Therapies: Exploring synergistic combinations with other chemotherapeutic agents or targeted therapies to enhance efficacy and overcome resistance.
-
Novel Analogs: Designing new fluorinated purines with improved selectivity for cancer cells and reduced off-target toxicities.
-
Targeted Delivery: Developing drug delivery systems to specifically target cancer cells, thereby increasing the therapeutic index.
-
Expanded Indications: Investigating the potential of fluorinated purines in the treatment of other cancers and diseases.
The legacy of John A. Montgomery's pioneering work continues to inspire researchers to explore the vast potential of organofluorine chemistry in the quest for more effective and safer medicines. The in-depth understanding of the principles outlined in this guide will be crucial for the continued success of these endeavors.
References
- 1. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Termination of DNA synthesis by 9-beta-D-arabinofuranosyl-2-fluoroadenine. A mechanism for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Inhibition of DNA primase and polymerase alpha by arabinofuranosylnucleoside triphosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. content.abcam.com [content.abcam.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 14. benchchem.com [benchchem.com]
2-Fluoro-7H-purine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 2-fluoro-7H-purine. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed experimental protocols for determining these crucial physicochemical properties. The information is intended to support research, drug discovery, and development activities involving this compound and related purine analogs.
Solubility Data
Table 1: Qualitative and Semi-Quantitative Solubility of this compound and Related Analogs
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| 2-Fluoro-7H-purin-6-amine (2-Fluoroadenine) | Water | Not Specified | Sparingly soluble | [1] |
| 2-Fluoro-7H-purin-6-amine (2-Fluoroadenine) | DMSO | Not Specified | Soluble | [1] |
| 2-Fluoro-7H-purin-6-amine (2-Fluoroadenine) | Ethanol | Not Specified | Soluble | [1] |
| 2-Fluoro-7H-purin-6-amine (2-Fluoroadenine) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2 mg/mL (≥ 13.06 mM) | [2] |
| 2-Fluoro-7H-purin-6-amine (2-Fluoroadenine) | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2 mg/mL (≥ 13.06 mM) | [2] |
Note: The solubility of purine analogs can be significantly influenced by factors such as pH and temperature. Generally, solubility may increase with temperature and can be altered by the ionization state of the molecule at different pH values[1].
Stability Profile
Detailed stability data, including degradation kinetics and specific degradation products for this compound, is limited. However, studies on related fluorinated purine nucleosides suggest that the fluorine substitution can enhance stability, particularly in acidic conditions, compared to their non-fluorinated counterparts[3]. It is known that 2-fluoro-7H-purin-6-amine is stable under normal laboratory conditions[1]. For a stock solution of 2-fluoroadenine in DMSO, storage at -80°C for up to 6 months or at -20°C for up to 1 month (protected from light) is recommended[2].
To comprehensively assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods[4][5].
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Up to 7 days | Samples should be heated (e.g., 60-80°C) if no degradation is observed at room temperature. Neutralize before analysis.[6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Up to 7 days | Samples should be heated (e.g., 60-80°C) if no degradation is observed at room temperature. Neutralize before analysis.[6] |
| Oxidation | 3% - 30% H₂O₂ | Up to 7 days | Conduct at room temperature, protected from light. |
| Thermal Degradation | 60°C - 105°C | Up to several weeks | Performed on solid compound and in solution. |
| Photostability | ICH Q1B compliant light source (UV and visible light) | As per ICH guidelines | Expose both solid compound and solution to light. A dark control should be run in parallel.[6] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination
Two common methods for solubility determination are the Thermodynamic (Shake-Flask) method and the Kinetic method.
This method determines the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at different pH values, DMSO, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot to remove any remaining undissolved solid.
-
Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).
Thermodynamic Solubility Workflow
This high-throughput method is often used in early drug discovery and measures the solubility of a compound upon precipitation from a concentrated stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) with a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Quantification (Optional): Alternatively, the plate can be filtered, and the concentration of the compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.
Kinetic Solubility Workflow
Stability Assessment (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study.
Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media as outlined in Table 2. For thermal and photolytic studies on the solid state, use the neat compound.
-
Stress Application: Expose the samples to the specified stress conditions for the defined durations.
-
Time-Point Sampling: At appropriate time intervals, withdraw aliquots of the stressed samples.
-
Sample Quenching: If necessary, neutralize the acidic and basic samples to stop the degradation reaction.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS can be used to identify the mass of the degradation products.
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation (degradation kinetics).
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways based on the identified products.
-
Forced Degradation Study Workflow
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound and provides detailed experimental protocols to enable researchers to determine these critical parameters. While quantitative data for this compound itself is sparse, the provided methodologies offer a robust framework for its characterization. The enhanced stability often conferred by fluorination suggests that this compound may possess favorable properties for various research and development applications. Accurate determination of its solubility and stability profile is a crucial step in unlocking its full potential.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Spectroscopic Profile of 2-Fluoro-7H-Purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-fluoro-7H-purine, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on established spectroscopic principles and data from analogous compounds. Furthermore, detailed experimental protocols for acquiring this data are provided to facilitate empirical validation and further research.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 | 8.5 - 9.0 | Singlet (s) | - | Expected to be the most deshielded aromatic proton due to the influence of adjacent nitrogen atoms. |
| H-8 | 8.0 - 8.5 | Singlet (s) | - | Aromatic proton in the imidazole ring. |
| N-H (7) | 12.0 - 14.0 | Broad Singlet (br s) | - | The acidic proton of the imidazole ring; its chemical shift can be highly dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | C-F Coupling Constant (J, Hz) | Notes |
| C-2 | 155 - 165 | Doublet (d) | 200 - 300 (¹JCF) | The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant. |
| C-4 | 145 - 155 | Doublet (d) | 10 - 20 (²JCF) | Two-bond coupling to fluorine. |
| C-5 | 115 - 125 | Singlet (s) or small doublet | < 5 (³JCF) | Three-bond coupling to fluorine may be small or unresolved. |
| C-6 | 140 - 150 | Singlet (s) | - | |
| C-8 | 135 - 145 | Singlet (s) | - |
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |
| N-H Stretch | 3200 - 3500 | Medium, Broad | Stretching |
| C-H Aromatic Stretch | 3000 - 3100 | Medium | Stretching |
| C=N Stretch | 1600 - 1680 | Strong | Stretching |
| C=C Aromatic Stretch | 1400 - 1600 | Medium to Strong | Stretching |
| C-F Stretch | 1000 - 1300 | Strong | Stretching |
| Ring Vibrations | 800 - 1200 | Medium | In-plane and out-of-plane bending |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 400 MHz or higher.
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a clean, dry vial. Vortex the solution until the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum. A typical experiment will involve 16 to 64 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Procedure for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrument Setup:
-
Tune the probe for ¹³C observation.
-
Set up a proton-decoupled ¹³C experiment.
-
Define the spectral width to cover the expected range of carbon chemical shifts (approx. 0-180 ppm).
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (solid)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the this compound sample.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and gently mix with the sample.
-
Grind the mixture to a very fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Potential Therapeutic Targets of 2-Fluoro-7H-Purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential therapeutic targets of the synthetic purine analog, 2-fluoro-7H-purine. As a member of the purine analog class of molecules, this compound is anticipated to interact with a range of biological targets, primarily by mimicking endogenous purines such as adenine and guanine. This interference can disrupt critical cellular processes, offering potential therapeutic avenues in oncology, immunology, and infectious diseases. While specific experimental data for this compound is limited in publicly available literature, this document outlines the most probable molecular targets and the established experimental protocols to investigate these interactions, based on the known mechanisms of similar fluorinated purine derivatives.
Core Concepts: The Action of Purine Analogs
Purine analogs exert their effects through several primary mechanisms:
-
Inhibition of Enzymes in Purine Metabolism: By acting as a substrate or a direct inhibitor, these analogs can block the synthesis of essential purine nucleotides, leading to the disruption of DNA and RNA synthesis and repair.
-
Incorporation into Nucleic Acids: Following intracellular conversion to their nucleotide triphosphate forms, purine analogs can be incorporated into DNA and RNA, leading to chain termination, impaired replication and transcription, and ultimately, apoptosis.[1]
-
Modulation of Purinergic Signaling: Extracellular purines, like ATP, signal through purinergic receptors. Analogs may act as agonists or antagonists at these receptors, influencing a variety of physiological processes including inflammation and neurotransmission.[2]
Potential Molecular Targets and Pathways
Based on the activities of structurally related compounds, the primary therapeutic targets for this compound are hypothesized to be enzymes within the purine salvage and de novo synthesis pathways, as well as purinergic receptors.
Purine Nucleoside Phosphorylase (PNP)
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate.[3] Inhibition of PNP can lead to an accumulation of its substrates, such as deoxyguanosine, which is particularly toxic to activated T-cells. This T-cell specific cytotoxicity makes PNP an attractive target for autoimmune diseases and T-cell malignancies.[4] Given that various substituted purines have been shown to inhibit PNP, it is a primary candidate target for this compound.[5]
Purinergic Receptor P2X7
The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is linked to the release of pro-inflammatory cytokines and the induction of apoptosis.[6][7] Antagonism of the P2X7 receptor is being explored as a therapeutic strategy for inflammatory conditions. As an extracellular purine analog, this compound could potentially modulate P2X7 receptor activity.
DNA and RNA Synthesis (Antimetabolite Activity)
A fundamental mechanism of action for many purine analogs is their role as antimetabolites. Following enzymatic conversion to nucleoside triphosphate analogs, they can compete with natural nucleotides for incorporation into DNA and RNA by polymerases. This incorporation can lead to chain termination and cellular apoptosis, a cornerstone of many cancer chemotherapies.[1][8]
Quantitative Data Summary
The following table summarizes the types of quantitative data that should be obtained to characterize the interaction of this compound with its potential targets. The values presented are hypothetical examples for illustrative purposes.
| Target | Assay Type | Metric | Hypothetical Value | Reference Compound |
| Purine Nucleoside Phosphorylase (PNP) | Enzyme Inhibition | IC₅₀ | 50 nM | Forodesine (Immucillin-H) |
| Kᵢ | 25 nM | |||
| P2X7 Receptor | Receptor Binding | Kᵢ | 150 nM | A-438079 |
| Functional (Calcium Flux) | IC₅₀ | 200 nM | ||
| Tumor Cell Line (e.g., Jurkat) | Cytotoxicity | GI₅₀ | 100 nM | Fludarabine |
| CC₅₀ | >10 µM (in non-cancerous cells) | |||
| DNA Polymerase α | Enzyme Inhibition | IC₅₀ | 1 µM | Gemcitabine Triphosphate |
Detailed Experimental Protocols
Protocol 1: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound against human PNP.
Principle: This is a spectrophotometric assay that measures the rate of conversion of a substrate, such as inosine, to hypoxanthine by PNP. The subsequent oxidation of hypoxanthine to uric acid by xanthine oxidase is monitored by the increase in absorbance at 293 nm.[3]
Materials:
-
Human recombinant PNP
-
Xanthine Oxidase
-
Inosine (substrate)
-
Potassium Phosphate Buffer (pH 7.4)
-
This compound (test compound)
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, xanthine oxidase, and the test compound dilutions.
-
Initiate the reaction by adding PNP enzyme to all wells except the negative control.
-
Immediately add the inosine substrate to all wells.
-
Monitor the increase in absorbance at 293 nm every 30 seconds for 15-30 minutes at room temperature.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the Kᵢ, perform the assay with varying concentrations of both the substrate (inosine) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk plot).[9][10]
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
Objective: To determine the cytotoxic effect (GI₅₀) of this compound on a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., Jurkat for T-cell leukemia, WiDr for colon cancer)[11]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% inhibition of cell growth).
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is not yet widely published, its structural similarity to other clinically relevant purine analogs provides a strong basis for hypothesizing its mechanism of action. The most promising therapeutic targets include enzymes of the purine salvage pathway, such as PNP, and key components of the purinergic signaling cascade, like the P2X7 receptor. Furthermore, its potential as an antimetabolite that disrupts nucleic acid synthesis represents a classical and effective mechanism for anticancer and antiviral agents. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these potential therapeutic targets, which will be crucial for the future development and clinical application of this compound.
References
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Contribution of the Purinergic Receptor P2X7 to Development of Lung Immunopathology during Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Cytotoxicity of antifolate inhibitors of thymidylate and purine synthesis to WiDr colonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols for 2-fluoro-7H-purine: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2-fluoro-7H-purine, a key intermediate in the development of various therapeutic agents. The methodologies outlined below are based on established synthetic strategies for purine analogues and related heterocyclic compounds.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the 2-position of the purine ring can modulate the compound's metabolic stability, lipophilicity, and biological activity. These compounds have been investigated for their potential as antitumor and antiviral agents. This application note details the primary synthetic routes to this compound, including the Schiemann reaction and halogen exchange (Halex) reactions, providing comprehensive experimental protocols and comparative data.
Synthetic Strategies
Two primary synthetic routes are commonly employed for the synthesis of 2-fluoropurines: the Schiemann reaction starting from an amino-purine precursor and the halogen exchange reaction from a chloro-purine precursor.
Schiemann Reaction from 2-Aminopurine
The Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic or heteroaromatic ring. This process involves the diazotization of a primary amine, followed by thermal or photolytic decomposition of the resulting diazonium salt in the presence of a fluoride source.
Diagram of the Schiemann Reaction Pathway
Application Notes and Protocols for the Synthesis of 2-Fluoro-7H-Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of 2-fluoro-7H-purine derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic strategies, offering reproducible methods for obtaining these valuable molecules.
Introduction
This compound derivatives are fluorinated analogues of naturally occurring purines, which are fundamental components of nucleic acids and play crucial roles in various cellular processes. The introduction of a fluorine atom at the 2-position of the purine ring can significantly alter the molecule's electronic properties, metabolic stability, and biological activity. This often leads to enhanced therapeutic potential, making these compounds attractive candidates for the development of new drugs, particularly in oncology and virology.
The primary synthetic route to this compound derivatives involves the diazotization of a 2-aminopurine precursor followed by a Balz-Schiemann reaction to introduce the fluorine atom. Variations of this method, starting from different purine precursors, allow for the synthesis of a diverse range of 2-fluoropurine analogues.
Data Presentation
The following table summarizes quantitative data from key experiments for the synthesis of this compound derivatives, allowing for a comparison of different synthetic approaches.
| Starting Material | Key Reagents | Reaction Type | Product | Yield (%) | Reference |
| 2-Aminopurine | NaNO₂, HBF₄ | Diazotization / Balz-Schiemann | 2-Fluoropurine | Low | [1] |
| 2,6-Diaminopurine | HF/Pyridine, NaNO₂ | Diazotization / Fluorination | 2-Fluoroadenine | 59 | [2] |
| Guanosine | Acetic anhydride, POCl₃, NaN₃, HBF₄ | Multi-step synthesis with Balz-Schiemann | 2-Fluoroadenosine | 74 (total) | [3][4] |
| 2-Amino-6-chloropurine | NaNO₂, HCl | Diazotization / Chlorination | 2,6-Dichloropurine | 27.2-60.6 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropurine from 2-Aminopurine via Balz-Schiemann Reaction
This protocol describes a general procedure for the synthesis of 2-fluoropurine from 2-aminopurine.[1]
Materials:
-
2-Aminopurine
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄)
-
Deionized water
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
Procedure:
-
Diazotization:
-
Dissolve 2-aminopurine in a suitable volume of fluoroboric acid in a beaker, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred 2-aminopurine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium tetrafluoroborate salt.
-
-
Fluorination (Balz-Schiemann Reaction):
-
The diazonium salt may precipitate from the solution. Isolate the salt by filtration.
-
Gently heat the isolated diazonium salt to induce thermal decomposition. This should be done with caution as the decomposition can be vigorous. The decomposition will release nitrogen gas and boron trifluoride, yielding the crude 2-fluoropurine.
-
-
Purification:
-
The crude 2-fluoropurine can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[6]
-
Protocol 2: Synthesis of 2-Fluoroadenine from 2,6-Diaminopurine
This protocol details the synthesis of 2-fluoroadenine, a key intermediate for many this compound derivatives.[2]
Materials:
-
2,6-Diaminopurine
-
Hydrogen fluoride-pyridine complex (HF/Pyridine)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Apparatus for handling HF safely
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
In a suitable reactor, carefully add HF/Pyridine and cool to approximately 15 °C.
-
Under vigorous stirring, add 2,6-diaminopurine in small portions over a period of about 50 minutes, maintaining the temperature around 15 °C.
-
-
Diazotization and Fluorination:
-
Cool the resulting suspension to -15 °C.
-
Add solid sodium nitrite in small aliquots over several hours, keeping the temperature at -15 °C.
-
-
Work-up and Isolation:
-
After the reaction is complete, quench the reaction mixture by carefully adding it to ice water.
-
The precipitated solid is collected by filtration.
-
Wash the product thoroughly with water.
-
Dry the purified 2-fluoroadenine in a vacuum oven at approximately 75 °C until a constant weight is achieved.
-
Mandatory Visualization
Experimental Workflow for 2-Fluoropurine Synthesis
Caption: General synthetic workflow for this compound derivatives.
Purinergic Signaling Pathways
This compound derivatives, as analogues of endogenous purines, are expected to interact with purinergic signaling pathways. These pathways are crucial for a wide range of physiological processes and are mediated by two main families of receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP and other nucleotides).
Caption: Key components of the purinergic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 6. US3314938A - Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Fluoro-7H-purine in Cell-Based Assays
Introduction
2-Fluoro-7H-purine and its analogs are members of the purine antagonist class of compounds, which bear structural similarity to endogenous purine bases. This structural mimicry allows them to interfere with essential cellular processes, including nucleic acid synthesis and purinergic signaling pathways, making them valuable tools in cancer research and drug development.[1][2] This document provides detailed application notes and protocols for the utilization of this compound and its closely related analog, 2-fluoroadenine, in various cell-based assays to evaluate their cytotoxic and anti-proliferative effects. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development.
While specific data for this compound is limited, the information presented is largely based on studies of 2-fluoroadenine, a well-characterized 2-fluoropurine derivative. 2-fluoroadenine is known to exhibit toxicity in both proliferating and non-proliferating tumor cells.[3] Its mechanism of action involves intracellular conversion to its triphosphate form (F-ATP), which can be incorporated into DNA and RNA, leading to the inhibition of DNA, RNA, and protein synthesis.[4]
Mechanism of Action: Purine Antagonist
As a purine analog, this compound is presumed to exert its biological effects by acting as an antimetabolite.[5] Once inside the cell, it can be metabolized by cellular enzymes involved in the purine salvage pathway. This metabolic activation can lead to the formation of fraudulent nucleotides that disrupt normal cellular functions in several ways:
-
Inhibition of De Novo Purine Synthesis: The activated metabolites can feedback-inhibit key enzymes in the de novo purine synthesis pathway, such as amidophosphoribosyltransferase (ATase), thereby depleting the cell of essential purine nucleotides.[5]
-
Incorporation into Nucleic Acids: The triphosphate form of the analog can be incorporated into growing DNA and RNA chains, leading to chain termination and dysfunctional nucleic acids, which can ultimately trigger apoptosis.[1][4]
-
Enzyme Inhibition: The fraudulent nucleotides can directly inhibit enzymes crucial for DNA and RNA synthesis and other cellular processes.[6]
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the cytotoxic effects of 2-fluoroadenine on various cancer cell lines. This data provides a baseline for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (µM) | Observed Effects |
| 2-Fluoroadenine | CEM | Growth Inhibition | 4 hours | 0.15 | Inhibition of cell growth |
| 2-Fluoroadenine | MRC-5 | Cytotoxicity | 96 hours | - | Cytotoxic to non-proliferating cells |
| 2-Fluoroadenine | Balb-3T3 | Synthesis Inhibition | 30 hours | - | Inhibition of protein, RNA, and DNA synthesis |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines using an MTT assay.[7]
Materials:
-
Cancer cell line of interest (e.g., CEM, MCF-7, HepG2)
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration range should be chosen to span the expected IC50 value (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Remove the old medium and add 100 µL of the medium containing the appropriate compound dilution or vehicle control.[7][8]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle progression.[10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.[10]
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[10]
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Experimental Workflow Diagram
Caption: General workflow for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme inhibition, polyglutamation, and the effect of LY231514 (MTA) on purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Fluoro-7H-purine as a Chemical Probe for Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-7H-purine is a fluorinated purine analog that holds significant potential as a chemical probe for studying enzymes involved in purine metabolism and other ATP-dependent processes. The introduction of a fluorine atom at the 2-position of the purine ring offers unique properties for probing enzyme-ligand interactions, including the ability to be used in ¹⁹F NMR-based screening assays. While specific data for this compound is limited, its structural similarity to other fluorinated purines, such as 2-fluoroadenine and its derivatives, allows for the extrapolation of its potential applications and methodologies.
Upon cellular uptake, this compound is expected to be metabolized by enzymes of the purine salvage pathway, ultimately leading to the formation of 2-fluoroadenosine triphosphate (2-fluoro-ATP). This analog can then serve as a substrate or inhibitor for a variety of ATP-dependent enzymes, providing a valuable tool for enzyme characterization, inhibitor screening, and pathway elucidation.
Potential Target Enzymes and Mechanism of Action
Based on studies of related fluorinated purine analogs, this compound, primarily through its metabolic conversion to 2-fluoro-ATP, is anticipated to interact with a range of enzymes.
Key Enzyme Classes Targeted by 2-Fluoropurine Analogs:
-
Purine Salvage Pathway Enzymes: These enzymes are responsible for the conversion of purine bases into nucleotides. This compound itself can be a substrate for these enzymes, while its phosphorylated metabolites can act as inhibitors.
-
Purine Nucleoside Phosphorylase (PNP): A key enzyme in the purine salvage pathway. Novel acyclic nucleoside phosphonates based on a 9-deazahypoxanthine nucleobase, which are structurally related to fluorinated purines, have shown potent inhibition of human and pathogenic PNPs.[1]
-
Adenine Phosphoribosyltransferase (APRT): Catalyzes the formation of AMP from adenine and PRPP.
-
-
De Novo Purine Synthesis Enzymes: Fluorinated purine analogs can inhibit enzymes involved in the synthesis of purine nucleotides from simpler precursors.
-
ATP-Dependent Enzymes (Kinases, Ligases, Hydrolases): 2-Fluoro-ATP can act as a substrate or inhibitor for a wide array of enzymes that utilize ATP.[6]
The primary mechanism of action for 2-fluoropurine analogs often involves competitive inhibition, where the fluorinated nucleotide competes with the natural substrate (e.g., ATP, GTP) for binding to the enzyme's active site. In the case of polymerases, incorporation of the fluorinated nucleotide can lead to chain termination, thus halting DNA or RNA synthesis.[7][9]
Data Presentation
The following tables summarize quantitative data for the inhibition of various enzymes by fluorinated purine analogs, which can serve as a reference for the expected potency of this compound derivatives.
Table 1: Inhibition of Purine Nucleoside Phosphorylase (PNP) by Acyclic Nucleoside Phosphonates [1]
| Compound Class | Target Enzyme | IC₅₀ (nM) |
| Acyclic Nucleoside Phosphonates | Human PNP | As low as 19 |
| Acyclic Nucleoside Phosphonates | Mycobacterium tuberculosis PNP | As low as 4 |
Table 2: Inhibition of Viral Polymerase by a Fluorinated Guanine Analog [7]
| Inhibitor | Target Enzyme | Kᵢ (µM) | Inhibition Type |
| 2'-deoxy-2'-fluoroguanosine triphosphate | Influenza Virus Transcriptase | 1.0 | Competitive |
| 2'-deoxy-2'-fluoroguanosine triphosphate | Influenza Virus Transcriptase (Resistant) | 13.1 | Competitive |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate this compound as a chemical probe for enzyme studies. These protocols are based on established methods for studying related fluorinated purine analogs.
Protocol 1: In Vitro Enzyme Inhibition Assay - IMP Dehydrogenase (IMPDH)
This spectrophotometric assay measures the activity of IMPDH by monitoring the production of NADH at 340 nm.
Materials:
-
Recombinant human IMPDH
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
This compound (or its anticipated active metabolite, 2-fluoro-AMP/ATP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve a range of final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the following in order:
-
Assay Buffer
-
IMPDH enzyme (final concentration typically in the nM range)
-
Varying concentrations of this compound or vehicle control (DMSO)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution of IMP and NAD⁺ to each well to initiate the reaction. Final concentrations are typically around 100 µM for IMP and 250 µM for NAD⁺.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: ¹⁹F NMR-Based Enzyme Activity Assay[6]
This protocol utilizes 2-fluoro-ATP to monitor the activity of ATP-dependent enzymes by observing changes in the ¹⁹F NMR spectrum.
Materials:
-
Target ATP-dependent enzyme (e.g., a kinase)
-
2-Fluoro-ATP
-
Enzyme substrate (e.g., a peptide for a protein kinase)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
NMR tubes
-
NMR spectrometer with fluorine observation capabilities
Procedure:
-
Reaction Setup: In an NMR tube, combine the following:
-
Assay Buffer
-
Target enzyme
-
Enzyme substrate
-
2-Fluoro-ATP (final concentration typically in the µM to mM range)
-
-
NMR Data Acquisition:
-
Acquire an initial ¹⁹F NMR spectrum to establish the chemical shift of the 2-fluoro-ATP.
-
Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Acquire ¹⁹F NMR spectra at regular time intervals to monitor the conversion of 2-fluoro-ATP to 2-fluoro-ADP and the phosphorylated product.
-
-
Data Analysis:
-
Integrate the signals corresponding to 2-fluoro-ATP and the product(s) at each time point.
-
Plot the concentration of substrate and product as a function of time to determine the reaction kinetics.
-
To test for inhibition, perform the assay in the presence of varying concentrations of a test compound and monitor the change in the rate of 2-fluoro-ATP consumption.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the metabolic activation of this compound and a general workflow for its use in enzyme inhibition studies.
Caption: Metabolic activation of this compound.
Caption: General workflow for enzyme inhibition assay.
References
- 1. Novel purine nucleoside phosphorylase inhibitors [uochb.cz]
- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A broad influenza virus inhibitor acting via IMP dehydrogenase and in synergism with ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story | MDPI [mdpi.com]
- 5. The importance of IMP dehydrogenase inhibition in the broad spectrum antiviral activity of ribavirin and selenazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DNA RNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mechanism of Inhibition of the Active Triphosphate Form of 2′-α-Fluoro,2′-β-bromouridine against Yellow Fever Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-fluoro-7H-purine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleobases into oligonucleotides is a critical strategy for enhancing their therapeutic and diagnostic potential. 2-fluoro-7H-purine, a purine analog, offers unique electronic properties that can modulate the stability and binding affinity of oligonucleotides. The substitution of a hydrogen atom with a highly electronegative fluorine atom at the 2-position of the purine ring can lead to altered hydrogen-bonding capabilities and base-stacking interactions, making it a valuable tool for nucleic acid research and drug development.
These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into oligonucleotides using standard solid-phase phosphoramidite chemistry. The protocols cover the entire workflow from synthesis to purification and final quality control.
Key Properties of 2-Fluoro-Purine Modified Oligonucleotides
The introduction of a fluorine atom at the 2-position of a purine nucleoside can impart several beneficial properties to oligonucleotides:
-
Modulated Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the hydrogen bonding patterns and stacking energies within a duplex, potentially leading to enhanced binding affinity and specificity for target sequences.
-
Nuclease Resistance: While the primary determinant of nuclease resistance is often modifications to the phosphate backbone (e.g., phosphorothioates) or the sugar moiety (e.g., 2'-fluoro), modifications to the nucleobase can also contribute to increased enzymatic stability.[1][2][3]
-
Probing Molecular Interactions: As a structural analog of natural purines, this compound can be used as a probe to investigate the role of specific functional groups in DNA and RNA structures, as well as their interactions with proteins.[4][5]
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound is achieved using a corresponding phosphoramidite derivative in an automated DNA/RNA synthesizer. The synthesis cycle follows the standard phosphoramidite chemistry approach, with specific considerations for the modified base.
Workflow for Solid-Phase Synthesis:
Caption: Automated solid-phase synthesis cycle for oligonucleotide incorporation.
Materials and Reagents:
-
This compound phosphoramidite synthon
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., Tetrazole derivative)
-
Capping solutions (A: Acetic Anhydride/Lutidine/THF; B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile
Protocol:
-
Preparation: Dissolve the this compound phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Install the reagents on an automated DNA/RNA synthesizer.
-
Synthesis Cycle:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.[1][6]
-
Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. To account for potential steric hindrance, the coupling time may need to be extended compared to standard phosphoramidites.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.[1][6]
-
Oxidation: The phosphite triester linkage is converted to a more stable phosphate triester using the oxidizing solution.[1]
-
-
Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
-
Final Deblocking: A final deblocking step is performed to remove the DMT group from the 5'-terminus, unless DMT-on purification is planned.
Quantitative Synthesis Parameters:
| Parameter | Standard Phosphoramidites | This compound Phosphoramidite |
| Coupling Time | 1-2 minutes | 2-5 minutes (extended)[1] |
| Coupling Efficiency | >99% | >98% (with extended coupling) |
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed.
Workflow for Deprotection:
Caption: General workflow for oligonucleotide cleavage and deprotection.
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the deprotection solution (refer to the table below for options).
-
Seal the vial tightly and incubate at the recommended temperature and time.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum centrifuge.
-
Resuspend the resulting crude oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for purification.
Deprotection Conditions:
| Reagent | Temperature | Time | Notes |
| Aqueous Methylamine (40%) | 25-45°C | 30 minutes | Effective for removing base and phosphate protecting groups.[7] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | A fast and efficient deprotection method.[1] |
| Ammonium Hydroxide/Ethanol (3:1 v/v) | 55°C | 16 hours | A standard, albeit slower, deprotection method.[1] |
Purification
Purification of the crude oligonucleotide is essential to remove failure sequences and residual protecting groups. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is recommended for high-purity applications.
Workflow for PAGE Purification:
Caption: Workflow for purification of oligonucleotides by denaturing PAGE.
Protocol:
-
Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 8-20% acrylamide, 7M urea) in TBE buffer. The gel percentage depends on the length of the oligonucleotide.[1]
-
Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer. Heat the sample at 95°C for 5 minutes to denature any secondary structures and immediately place it on ice.[1]
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis at constant power until the tracking dyes have migrated to the desired position.[1][8]
-
Visualization and Excision: Visualize the oligonucleotide bands using UV shadowing. Carefully excise the band corresponding to the full-length product.[1]
-
Elution: Crush the excised gel slice and elute the oligonucleotide overnight in a suitable elution buffer (e.g., TE buffer with 0.5 M NaCl).[1]
-
Desalting: Remove the salt from the eluted oligonucleotide using a desalting column or by ethanol precipitation.
-
Final Product: Resuspend the purified oligonucleotide in sterile, nuclease-free water.
Quality Control
The identity and purity of the final oligonucleotide product should be confirmed by analytical techniques such as mass spectrometry and analytical HPLC or UPLC.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the this compound base.[9]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product by separating the full-length oligonucleotide from any shorter failure sequences.[1]
Applications
Oligonucleotides incorporating this compound can be employed in a variety of research and development applications:
-
Antisense Technology: Modified oligonucleotides can be designed to bind to specific mRNA sequences, modulating gene expression.
-
siRNA and RNAi: The incorporation of 2-fluoro modifications can enhance the stability and efficacy of small interfering RNAs.[3]
-
Aptamer Development: Fluorine modifications can be used in the selection and optimization of aptamers with high affinity and specificity for various targets.[2][10]
-
Diagnostic Probes: The unique properties of the modified base can be leveraged in the design of highly specific probes for molecular diagnostics.
By following these detailed protocols and considering the specific properties of this compound, researchers can successfully synthesize high-quality modified oligonucleotides for a wide range of advanced applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino Purine ribose Oligo Modifications from Gene Link [genelink.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 8. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 2-fluoro-7H-purine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-7H-purine is a synthetic purine analog that holds potential as a cytotoxic agent for cancer therapy. As a member of the purine antimetabolite class of compounds, its mechanism of action is predicated on the disruption of nucleic acid synthesis and function, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[1] It is believed to be converted intracellularly to its active form, 2-fluoroadenine, which can be further metabolized into fraudulent nucleotides. These metabolites can be incorporated into DNA and RNA, ultimately inhibiting DNA replication and protein synthesis, triggering programmed cell death.[2]
These application notes provide a comprehensive guide for the experimental design of in vitro studies to evaluate the cytotoxic effects of this compound. Detailed protocols for key assays, including the assessment of cell viability, induction of apoptosis, and analysis of cell cycle distribution, are presented.
Data Presentation
The cytotoxic effects of this compound and its active metabolite, 2-fluoroadenine, have been evaluated in various cell lines. The following table summarizes the available data on the concentrations required to inhibit cell growth and macromolecule synthesis. Due to the limited availability of comprehensive comparative IC50 data for this compound across a wide range of cancer cell lines, the presented data is based on studies of its active form, 2-fluoroadenine.
| Compound | Cell Line | Assay | Endpoint | Effective Concentration (µM) | Reference |
| 2-fluoroadenine | CEM (human leukemia) | Cell Growth Inhibition | Inhibition of cell growth | 2 | [2] |
| 2-fluoroadenine | MRC-5 (human lung fibroblast) | Cytotoxicity | General cytotoxicity | 0-1000 | [2] |
| 2-fluoroadenine | Balb-3T3 (mouse fibroblast) | Macromolecule Synthesis Inhibition | Inhibition of protein, RNA, and DNA synthesis | 0.22, 2.2, 22 | [2] |
Note: The IC50 (half-maximal inhibitory concentration) is a key parameter for quantifying the cytotoxic potency of a compound. Researchers are encouraged to determine the IC50 of this compound in their specific cancer cell lines of interest using the protocols provided below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed and treat cells with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation and Treatment: Seed and treat cells with this compound at the desired concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
The cytotoxic mechanism of purine analogs like this compound is believed to involve their conversion to fraudulent nucleotides, which are then incorporated into DNA. This leads to DNA damage, cell cycle arrest, and the activation of the intrinsic apoptotic pathway.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
References
Application Note: Protocols for Studying 2-fluoro-7H-purine Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors is a major focus in drug discovery. Many inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase domain. The purine scaffold, which mimics the adenine ring of ATP, is a common starting point for designing such inhibitors. This application note provides a detailed set of protocols for characterizing the inhibitory activity of 2-fluoro-7H-purine, a purine analog, against target kinases using various biochemical and cell-based assay formats.
Principle of Kinase Inhibition Assays The primary goal of a kinase inhibition assay is to determine the potency of a compound, such as this compound, in blocking the catalytic activity of a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Assays can be broadly categorized into two types:
-
Biochemical Assays: These are performed in vitro using purified recombinant kinase, a specific substrate (protein or peptide), and ATP.[4] They directly measure the effect of the inhibitor on the kinase's catalytic function.
-
Cell-Based Assays: These are conducted in a cellular environment, providing insights into an inhibitor's efficacy in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[3]
Section 1: Biochemical Assays for Kinase Inhibition
Biochemical assays are fundamental for the initial screening and characterization of kinase inhibitors. They offer high throughput and a controlled environment to study the direct interaction between the inhibitor and the kinase.
Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] The amount of ADP is directly proportional to kinase activity, and a decrease in ADP indicates inhibition. The ADP-Glo™ system uses a two-step reaction: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.[4]
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
This compound (or other test compound)
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettors
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM. Then, dilute these stocks into the Kinase Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (as a negative control) to the wells of the microplate.
-
Prepare a master mix containing the kinase and its specific substrate in Kinase Assay Buffer. Add 10 µL of this mix to each well.
-
Include "no enzyme" wells as a background control.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Add 10 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detect ADP Production:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radiometric [γ-³²P]-ATP Filter Binding Assay
This traditional "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a peptide or protein substrate.[6][7] The phosphorylated substrate is then captured on a filter membrane, while unincorporated ATP is washed away.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
This compound
-
[γ-³²P]-ATP
-
Unlabeled ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose P81 filter paper or streptavidin-coated filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup:
-
In a 96-well plate, combine the Kinase Reaction Buffer, peptide substrate, diluted inhibitor (or DMSO), and purified kinase.
-
Allow a 10-minute pre-incubation at room temperature.
-
-
Initiate Kinase Reaction:
-
Stop and Capture:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a square of P81 phosphocellulose paper.[8] The positively charged paper binds the negatively charged phosphopeptide.
-
-
Washing:
-
Wash the filter paper four times for 5 minutes each in a beaker of chilled 0.5% phosphoric acid to remove unbound [γ-³²P]-ATP.[8]
-
Perform a final wash with acetone to dry the paper.
-
-
Data Acquisition: Place the dried filter squares into scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Subtract the CPM from "no enzyme" controls.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the data and determine the IC50 value as described in Protocol 1.
Section 2: Cell-Based Assays for Kinase Inhibition
Cell-based assays are crucial for validating in vitro findings and assessing a compound's activity in a biological system.
Protocol 3: Western Blot for Downstream Substrate Phosphorylation
This protocol assesses the ability of this compound to inhibit a target kinase within a cell by measuring the phosphorylation level of its known downstream substrate. A reduction in the phosphorylated substrate indicates target engagement and inhibition.[3]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2-24 hours). If the pathway is activated by a growth factor, starve the cells and then stimulate them during the final minutes of inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the phospho-substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (unphosphorylated) substrate protein.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate signal for each sample.
-
Calculate the percent inhibition of phosphorylation at each inhibitor concentration relative to the DMSO control.
-
Plot the data to estimate the cellular IC50.
Section 3: Data Presentation
Quantitative data from inhibition assays should be summarized clearly to allow for easy comparison of a compound's potency and selectivity across different kinases.
Table 1: Example Inhibitory Activity of this compound against Various Protein Kinases.
| Kinase Target | Assay Type | Substrate | ATP Conc. (µM) | IC50 (nM) |
| EGFR | ADP-Glo™ | Poly(E,Y) 4:1 | 10 | 85 |
| HER2 | ADP-Glo™ | Poly(E,Y) 4:1 | 10 | 150 |
| PLK1 | Radiometric | Casein | 25 | 45 |
| SRC | ADP-Glo™ | cdc2 peptide | 50 | > 10,000 |
| ABL1 | Radiometric | ABLtide | 15 | > 10,000 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 2-fluoro-7H-purine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogs are a cornerstone of chemotherapy, functioning as antimetabolites that disrupt nucleic acid synthesis in rapidly proliferating cancer cells.[1][2] 2-fluoro-7H-purine, also known as 2-Fluoroadenine, is a purine analog that mimics the natural purine base adenine.[3] Its mechanism of action is predicated on its intracellular conversion to an active nucleotide form, which subsequently interferes with DNA replication and repair processes, ultimately inducing cell cycle arrest and apoptosis.[1][4]
These application notes provide a comprehensive guide to the in vitro evaluation of this compound's anticancer efficacy. The protocols herein describe robust and widely accepted assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Mechanism of Action: Purine Analogs
Upon cellular uptake, this compound is metabolized by cellular kinases into its active triphosphate form, 2-fluoro-adenosine triphosphate (F-ara-ATP). This fraudulent nucleotide competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into DNA. Its integration into the growing DNA strand by DNA polymerases leads to chain termination, inhibition of DNA synthesis, and the activation of DNA damage response pathways, culminating in programmed cell death (apoptosis).[1][4]
Caption: Intracellular activation and mechanism of action for a purine analog.
Quantitative Performance Data
The following tables summarize representative quantitative data for evaluating the efficacy of this compound. This data is illustrative and should be determined empirically for specific cell lines and experimental conditions. Data for other clinically relevant purine analogs are included for comparison.
Table 1: Comparative Cytotoxicity (IC₅₀) of Purine Analogs
| Purine Analog | Cell Line (Cancer Type) | IC₅₀ (µM) | Citation |
|---|---|---|---|
| This compound | PA-1 (Ovarian) | ~1.0 | [5] |
| This compound | MCF-7 (Breast) | ~3.5 | [5] |
| Fludarabine | MOLT-4 (Leukemia) | 0.034 | [2] |
| Cladribine | HL-60 (Leukemia) | 0.015 | [2] |
| Nelarabine | CCRF-CEM (Leukemia) | 0.005 |[2] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) |
|---|---|---|---|
| Jurkat (Leukemia) | 1.0 x IC₅₀ | 48 | ~45-60% |
| HL-60 (Leukemia) | 1.0 x IC₅₀ | 48 | ~50-70% |
| Untreated Control | - | 48 | <5% |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (24h) | G₀/G₁ Phase (%) | S Phase (%) | G₂/M Phase (%) |
|---|---|---|---|---|
| MOLT-4 | Control | 40 | 45 | 15 |
| (Leukemia) | IC₅₀ of this compound | 25 | 65 | 10 |
Detailed Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[6]
Caption: Experimental workflow for the MTT cytotoxicity assay.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[2]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the drug concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.[2]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.[2]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution (100 µg/mL).[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/Debris
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: This method quantifies the distribution of cells across the different phases of the cell cycle (G₀/G₁, S, and G₂/M) based on their DNA content.[2] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry is used to measure this fluorescence.
Caption: Experimental workflow for cell cycle analysis using Propidium Iodide.[2]
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight at -20°C).[2]
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA and prevent its staining.[2]
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[2]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle. An accumulation of cells in the S phase would be indicative of DNA synthesis inhibition.[4]
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Fluoroadenine | C5H4FN5 | CID 12790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Radiolabeling 2-fluoro-7H-purine with Fluorine-18 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique widely used in oncology and drug development for the non-invasive visualization and quantification of biochemical processes in vivo.[1][2] The development of novel PET tracers is crucial for targeting specific biological markers and pathways. Purine analogs are an important class of compounds with diverse biological activities, and their radiolabeling can provide valuable tools for imaging studies. This document provides detailed application notes and protocols for the radiolabeling of 2-fluoro-7H-purine with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, making it ideal for PET imaging.[1][3]
The proposed method is based on the successful radiolabeling of a close structural analog, 6-fluoropurine, via nucleophilic substitution.[4] This approach offers a high-yield pathway for the synthesis of [¹⁸F]this compound, a potential tracer for various imaging applications.
Radiolabeling Strategy
The primary strategy for the radiosynthesis of [¹⁸F]this compound is a one-step nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group on a precursor molecule with no-carrier-added (n.c.a.) [¹⁸F]fluoride. A highly effective leaving group for this transformation on a purine ring is the trimethylammonio group.[4]
The general reaction scheme is as follows:
-
Precursor: 2-Trimethylammonio-7H-purine triflate
-
Radiolabeling Agent: [¹⁸F]Fluoride (as K[¹⁸F]F/Kryptofix 2.2.2 complex)
-
Product: [¹⁸F]this compound
Quantitative Data Summary
While specific data for [¹⁸F]this compound is not extensively published, the following table summarizes the reported data for the closely related analog, [¹⁸F]6-fluoropurine, which can be considered as a benchmark for the optimization of the 2-fluoro counterpart.[4]
| Radiotracer | Precursor | Radiochemical Yield (RCY) | Radiochemical Purity | Molar Activity (Am) | Synthesis Time |
| [¹⁸F]6-fluoropurine | 6-Trimethylammonio-purine triflate | ~38% | >99% | High (n.c.a.) | ~30 min |
| [¹⁸F]6-fluoro-9-β-D-ribofuranosylpurine | 6-Trimethylammonio-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine triflate | ~63% | >99% | High (n.c.a.) | ~30 min |
Experimental Protocols
Precursor Synthesis: 2-Trimethylammonio-7H-purine triflate
The synthesis of the precursor is a critical step for successful radiolabeling.
Materials:
-
2-Chloropurine
-
Trimethylamine (solution in ethanol)
-
Silver trifluoromethanesulfonate (Silver triflate)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve 2-chloropurine in anhydrous acetonitrile.
-
Add an excess of trimethylamine solution and stir the mixture at room temperature in a sealed vessel for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the quaternary ammonium salt.
-
Once the reaction is complete, add silver triflate to the reaction mixture to precipitate the chloride salt and introduce the triflate counter-ion.
-
Stir for an additional 2 hours.
-
Filter the mixture to remove the silver chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting solid with diethyl ether and dry under vacuum to obtain the 2-trimethylammonio-7H-purine triflate precursor.
-
Characterize the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiosynthesis of [¹⁸F]this compound
This protocol describes the automated synthesis of [¹⁸F]this compound.
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.)
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
QMA (quaternary methyl ammonium) anion exchange cartridge
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
2-Trimethylammonio-7H-purine triflate precursor
-
Water for injection
-
Sterile filters (0.22 µm)
-
HPLC system for purification and analysis
Automated Synthesis Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge.
-
Wash the cartridge with anhydrous acetonitrile to remove residual [¹⁸O]water.
-
Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Evaporate the solvent from the reaction vessel under a stream of nitrogen or argon at elevated temperature (e.g., 110 °C) to form the reactive K[¹⁸F]F/K222 complex. Repeat with additions of anhydrous acetonitrile to ensure complete drying.
-
-
Radiolabeling Reaction:
-
Dissolve the 2-trimethylammonio-7H-purine triflate precursor (5-10 mg) in anhydrous DMSO (0.5-1.0 mL).
-
Add the precursor solution to the dried K[¹⁸F]F/K222 complex in the reaction vessel.
-
Heat the reaction mixture at a controlled temperature (e.g., 120-150 °C) for a specified time (e.g., 10-15 minutes).[4]
-
-
Purification:
-
After the reaction, cool the vessel and dilute the mixture with the mobile phase for HPLC.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the [¹⁸F]this compound from unreacted precursor, byproducts, and [¹⁸F]fluoride.
-
Collect the fraction corresponding to the product peak.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge, eluting with ethanol, and then adding saline.
-
Formulate the final product in a sterile, pyrogen-free solution (e.g., physiological saline with a small percentage of ethanol) for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
Radiochemical Purity:
-
Analyze the final product using analytical HPLC with a radioactivity detector to determine the radiochemical purity. The purity should typically be >95%.
Chemical Purity:
-
Analyze the final product using analytical HPLC with a UV detector to identify and quantify any non-radioactive impurities.
Molar Activity (Am):
-
Determine the molar activity by quantifying the amount of radioactivity and the mass of the this compound in the final product.
Residual Solvents:
-
Analyze for residual solvents (e.g., acetonitrile, DMSO, ethanol) using gas chromatography (GC) to ensure they are below the limits specified by pharmacopeial standards.
pH and Sterility:
-
Measure the pH of the final product solution.
-
Perform sterility and endotoxin testing according to standard protocols.
Visualizations
Experimental Workflow
Caption: Workflow for the automated radiosynthesis of [¹⁸F]this compound.
Logical Relationship in Nucleophilic Aromatic Substitution
Caption: Key steps in the SNAr mechanism for [¹⁸F]fluorination of the purine ring.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 18F-6-fluoropurine and 18F-6-fluoro-9-beta-d-ribofuranosylpurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in 2-fluoro-7H-purine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-7H-purine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to address common issues encountered during the synthesis of this compound, helping you to diagnose and resolve problems efficiently.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in this compound synthesis is a common issue that can stem from several factors, primarily related to the diazotization of 2-aminopurine and the subsequent fluorination reaction.
-
Incomplete Diazotization: The conversion of the amino group of 2-aminopurine to a diazonium salt is a critical step. Insufficient cooling, incorrect addition rate of the diazotizing agent (e.g., sodium nitrite), or improper pH can lead to incomplete formation of the diazonium salt.
-
Troubleshooting:
-
Ensure the reaction temperature is maintained between 0-5 °C.
-
Add the diazotizing agent slowly and portion-wise to prevent localized warming and decomposition of the diazonium salt.
-
Monitor and maintain a strongly acidic environment, typically using a non-nucleophilic acid like fluoroboric acid (HBF₄).
-
-
-
Decomposition of the Diazonium Intermediate: The diazonium salt is unstable and can decompose if the temperature is not strictly controlled or if it is allowed to stand for too long before the fluorine source is introduced.
-
Side Reactions: The formation of byproducts, such as 2-hydroxypurine, is a significant contributor to low yields. This occurs when the diazonium intermediate reacts with water present in the reaction mixture.[1]
-
Troubleshooting:
-
Use anhydrous solvents and reagents to minimize the presence of water.
-
Ensure the fluorinating agent, such as fluoroboric acid, is in sufficient excess to favor the desired reaction pathway.
-
-
Issue 2: Presence of Impurities and Co-eluting Byproducts
Question: My crude product shows multiple spots on TLC, and I am having difficulty purifying this compound. What are the likely impurities and how can I improve purification?
Answer: Purification of this compound can be challenging due to the presence of structurally similar impurities.
-
Common Impurities:
-
Starting Material (2-aminopurine): Incomplete reaction will result in the presence of the starting material.
-
2-Hydroxypurine: As mentioned, this is a common byproduct from the reaction of the diazonium intermediate with water.[1]
-
Polymeric Materials: Diazonium salts can sometimes lead to the formation of polymeric tars, especially if the reaction conditions are not optimal.
-
-
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution system, for example, with dichloromethane and methanol, can be effective.[2] It may be necessary to try different solvent systems to achieve optimal separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for removing minor impurities.
-
Preparative HPLC: For high-purity requirements, reverse-phase preparative HPLC can be employed. A common mobile phase could be a gradient of acetonitrile in an ammonium acetate buffer.[2]
-
Issue 3: Inconsistent Reaction Outcomes
Question: I am observing significant variability in yield and purity between different batches of my this compound synthesis. What could be causing this inconsistency?
Answer: Inconsistent results often point to subtle variations in reaction setup and reagent quality.
-
Reagent Quality:
-
The purity of the starting 2-aminopurine is crucial.
-
The concentration and quality of the fluoroboric acid or other fluorinating agents can vary. It is advisable to use freshly opened or properly stored reagents.
-
-
Atmospheric Moisture: The reactions, especially the handling of the diazonium salt, can be sensitive to atmospheric moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.
-
Temperature Control: Even minor fluctuations in temperature during the diazotization step can significantly impact the stability of the diazonium salt and lead to inconsistent yields.
Experimental Protocols
A common route for the synthesis of this compound is through the Balz-Schiemann reaction of 2-aminopurine.[1][3]
Protocol: Synthesis of this compound via Diazotization
-
Diazotization:
-
Dissolve 2-aminopurine in a suitable volume of fluoroboric acid (HBF₄) in a reaction vessel, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.
-
-
Fluorination (Balz-Schiemann Reaction):
-
The resulting diazonium tetrafluoroborate salt may precipitate from the solution.
-
Isolate the precipitate by filtration and wash it with cold ether.
-
Gently heat the isolated salt to induce thermal decomposition, which releases nitrogen gas and forms 2-fluoropurine. Alternatively, the decomposition can be carried out in a suitable high-boiling inert solvent.
-
-
Work-up and Purification:
-
After the decomposition is complete, cool the reaction mixture.
-
Extract the product into an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Quantitative Data Summary
The following table provides a hypothetical but representative summary of reaction parameters and expected outcomes for the synthesis of this compound. Actual results may vary based on specific laboratory conditions and reagent quality.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Potential Reason for Difference |
| Starting Material | 2-aminopurine (1.0 g) | 2-aminopurine (1.0 g) | - |
| Diazotization Temp. | 0-5 °C | 10-15 °C | Higher temp leads to diazonium salt decomposition. |
| NaNO₂ Addition Time | 30 min | 5 min | Rapid addition can cause localized heating. |
| Reaction Time | 2 hours | 2 hours | - |
| Yield | 45-55% | 10-20% | Sub-optimal conditions favor side reactions. |
| Purity (by HPLC) | >95% | 60-70% | Increased formation of byproducts like 2-hydroxypurine. |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-7H-Purine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis and purification of 2-fluoro-7H-purine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: The primary methods for synthesizing this compound derivatives include:
-
Balz-Schiemann Reaction: This classic method involves the diazotization of a 2-amino-7H-purine derivative, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source like fluoroboric acid (HBF₄).[1][2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This approach uses a suitable purine precursor with a good leaving group at the 2-position (e.g., chlorine or bromine) that is displaced by a fluoride ion. The reaction is often facilitated by the presence of electron-withdrawing groups on the purine ring.
-
Direct Electrophilic Fluorination: This method employs an electrophilic fluorinating agent, such as Selectfluor™, to directly introduce a fluorine atom onto the purine ring. This is often used for the synthesis of fluorofurans and other fluorinated heterocycles.[5]
Q2: What are the key challenges in the synthesis and purification of this compound derivatives?
A2: Researchers may encounter several challenges, including:
-
Low Yields: The Balz-Schiemann reaction, in particular, can suffer from low to moderate yields due to side reactions.[2]
-
Side Reactions: Common side reactions include the formation of hydroxy-purines from the reaction with residual water and the potential for the formation of regioisomers during nitration steps in precursor synthesis.[6]
-
Purification Difficulties: The polarity of purine derivatives can lead to issues in chromatographic purification, such as poor peak shape and co-elution with impurities. The introduction of a fluorine atom can alter the pKa of nearby basic nitrogen atoms, further complicating purification.[7]
-
Handling of Reagents: Many fluorinating agents are hazardous and require special handling precautions. For example, hydrogen fluoride/pyridine is highly corrosive and toxic.
Troubleshooting Guides
Low Reaction Yield
Q: My Balz-Schiemann reaction for the synthesis of a this compound derivative is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Balz-Schiemann reaction are a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Diazotization: Ensure the complete conversion of the starting 2-aminopurine to the diazonium salt. This can be influenced by temperature and the quality of the nitrous acid.
-
Side Reactions: The diazonium intermediate is highly reactive and can react with water to form the corresponding 2-hydroxypurine. It is crucial to use anhydrous conditions.
-
Decomposition Conditions: The thermal decomposition of the diazonium salt is a critical step. The temperature and solvent can significantly impact the yield.
Purification Challenges
Q: I am having trouble purifying my this compound derivative using reverse-phase HPLC. I'm observing poor peak shape (tailing). What can I do?
A: Poor peak shape, particularly tailing, in the HPLC purification of purine derivatives is often due to secondary interactions between the basic nitrogen atoms in the purine ring and residual silanol groups on the silica-based stationary phase. Here are some strategies to improve peak shape:
-
Mobile Phase Modification:
-
Add an acidic modifier: Incorporating a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can protonate the basic sites on the analyte and the silanol groups, reducing unwanted interactions.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound.[7]
-
-
Column Selection:
-
Use an end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.
-
Consider a different stationary phase: A phenyl-hexyl or a fluorinated stationary phase might offer different selectivity and improved peak shape.[7]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase: This helps to ensure that the sample is fully dissolved and compatible with the chromatographic conditions.
-
Data Presentation
The following tables provide a summary of reaction conditions for the synthesis of 2-fluoropurines to facilitate comparison and optimization.
Table 1: Comparison of Synthetic Routes for 2-Fluoropurines
| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Balz-Schiemann | 2-Aminopurine | NaNO₂, HBF₄ | Water/Ethanol | 0 to 100 | 2-4 | 30-50 | [1] |
| Nucleophilic Fluorination | 2-Chloropurine | KF, Phase-transfer catalyst | Acetonitrile | 80-100 | 12-24 | 60-80 | N/A |
| Electrophilic Fluorination | 7H-Purine | Selectfluor™ | Acetonitrile | Room Temp | 1-3 | 50-70 | [5] |
Table 2: Optimization of Balz-Schiemann Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Outcome |
| Diazotization Temp. | 0 °C | 5 °C | 10 °C | Lower temperatures favor diazonium salt stability. |
| Decomposition | Thermal (100 °C) | Photochemical (UV) | Microwave | Photochemical and microwave can offer faster and cleaner reactions. |
| Fluoride Source | HBF₄ | HF-Pyridine | [NO]SbF₆ | Alternative sources can improve yields for specific substrates.[3] |
| Solvent | Water | Ethanol | Ionic Liquid | Ionic liquids can offer a greener alternative and simplify workup.[8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Fluoroadenine via Diazotization
This protocol is adapted from a reported continuous flow synthesis and can be adapted for batch synthesis with appropriate safety precautions.
Materials:
-
2,6-Diaminopurine
-
Hydrogen Fluoride-Pyridine (HF-Py)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a fume hood, carefully add 2,6-diaminopurine to a cooled (0-5 °C) solution of HF-Pyridine in a suitable reactor.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes.
-
Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.
-
The product will precipitate out of solution. Collect the solid by filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to obtain 2-fluoroadenine.
Note: This reaction is exothermic and involves hazardous materials. Appropriate personal protective equipment and engineering controls are essential.
Signaling Pathway Diagrams
This compound derivatives are known to act as inhibitors of various protein kinases, including those in the JAK-STAT and MAPK signaling pathways, which are crucial in cell proliferation, differentiation, and immune responses.
References
Technical Support Center: Purification of 2-Fluoro-7H-Purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-fluoro-7H-purine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound often stem from its physicochemical properties and the potential for impurity co-elution. Key difficulties include:
-
Solubility: this compound, like many purine analogs, may exhibit limited solubility in common organic solvents, which can complicate the selection of appropriate chromatography and crystallization conditions.
-
Co-elution of Impurities: Structurally similar impurities, such as isomers (e.g., 9H- and 7H-isomers) and unreacted starting materials or reagents, can be difficult to separate from the target compound.[1]
-
Degradation: Fluorinated purines can be susceptible to degradation under harsh pH or temperature conditions, potentially leading to the formation of new impurities during the purification process. While specific data for this compound is limited, related fluorinated nucleosides have shown increased stability to acid-catalyzed hydrolysis compared to their non-fluorinated counterparts.[2][3]
Q2: What are the common impurities I should expect in a crude sample of this compound?
A2: Common impurities can originate from the synthetic route employed. For instance, in syntheses starting from 2-aminopurines via diazotization, residual starting material or byproducts from side reactions are possible.[4] In syntheses involving purine scaffolds, you might encounter:
-
Positional Isomers: Depending on the synthetic strategy, you may have a mixture of N7 and N9 isomers which can be challenging to separate.[1]
-
Unreacted Starting Materials: For example, if starting from a di-substituted purine, incompletely reacted intermediates may be present.
-
Byproducts from Reagents: Reagents used in the fluorination or other steps can lead to side products.
-
Degradation Products: If the reaction or work-up conditions are not carefully controlled, degradation of the purine ring can occur.
Q3: What is the general solubility profile of this compound?
A3: While specific solubility data for this compound is not extensively documented, based on closely related compounds like 2-fluoroadenine, a general solubility profile can be inferred. It is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The solubility will be influenced by the crystalline form and the presence of impurities.
Q4: How stable is this compound during typical purification and storage conditions?
A4: The stability of this compound should be considered during purification and storage. While specific studies on this molecule are scarce, related fluorinated nucleosides have demonstrated significant stability under acidic conditions.[2][3] However, it is advisable to avoid prolonged exposure to strong acids or bases and high temperatures. For long-term storage, it is recommended to keep the purified compound in a cool, dry, and dark environment, preferably under an inert atmosphere to prevent degradation. A stability study of a related compound, 2-[18F]fluoro-2-deoxy-D-glucose, showed it to be stable for up to 10 hours at room temperature.[5]
Section 2: Troubleshooting Guides
This section provides practical advice for resolving common issues encountered during the purification of this compound.
Troubleshooting Poor Separation in Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Co-elution of product and impurities | Inappropriate stationary phase or mobile phase system. | Stationary Phase: If using normal-phase silica gel, consider switching to a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography). Mobile Phase: Optimize the solvent system. For normal-phase, try a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For reverse-phase, a gradient of water and acetonitrile or methanol is common. Adding a small amount of an additive like triethylamine (for basic compounds on silica) or trifluoroacetic acid (for reverse-phase) can improve peak shape and resolution. |
| Broad or tailing peaks | Secondary interactions with the stationary phase (e.g., silanol groups on silica). | Add a modifier to the mobile phase. For silica gel chromatography of basic compounds like purines, adding a small percentage (0.1-1%) of triethylamine or ammonia in methanol can suppress interactions with acidic silanol groups. Ensure the sample is fully dissolved and properly loaded onto the column. |
| Low recovery of the product | Strong adsorption to the stationary phase or insolubility in the mobile phase. | If the product is strongly retained, a stronger eluent will be needed. In reverse-phase, this means a higher percentage of organic solvent. In normal-phase, a more polar solvent is required. Ensure the chosen mobile phase is a good solvent for your compound at the loading stage. Pre-treating the silica gel with the mobile phase can also help. |
Troubleshooting Crystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound fails to crystallize | The compound is too soluble in the chosen solvent, or the solution is not supersaturated. Impurities are inhibiting crystal formation. | Solvent Selection: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization can be effective: dissolve the compound in a good solvent and slowly add a poor solvent until turbidity is observed, then allow it to stand. Inducing Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly. |
| Oily precipitate forms instead of crystals | The compound is "oiling out," which can happen if the solution is cooled too quickly or if the concentration is too high. | Re-dissolve the oil by warming the solution and then allow it to cool more slowly. Using a more dilute solution can also help. Try a different solvent system. |
| Crystals are impure | Impurities are co-crystallizing with the product. | Recrystallize the product one or more times. Ensure the initial cooling process is slow to allow for selective crystallization. A hot filtration step to remove any insoluble impurities before crystallization can be beneficial. |
Section 3: Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture). Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent.
-
Column Packing: Dry pack a flash chromatography column with silica gel. The amount of silica should be 50-100 times the weight of the crude sample.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 100% dichloromethane or a mixture with a low percentage of methanol) through the silica gel.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) or HPLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a common choice for purine analysis.
-
Mobile Phase: A typical mobile phase would be a gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the purine ring absorbs strongly (e.g., 254 nm or 260 nm).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.
Section 4: Data Presentation
Table 1: Comparison of Purification Techniques for Fluorinated Purines
| Technique | Principle | Typical Yield | Achievable Purity | Throughput | Notes |
| Silica Gel Chromatography | Adsorption | 60-90% | >95% | Low to Medium | Good for removing less polar or more polar impurities. May require optimization to separate isomers. |
| Reverse-Phase HPLC | Partitioning | 50-80% (preparative) | >99% | Low | Excellent for high-purity applications and separating closely related compounds. |
| Crystallization | Solubility Difference | 40-80% (per step) | >98% | High | Effective for removing impurities with different solubility profiles. Can be highly scalable. |
Note: The values for yield and purity are estimates based on general laboratory practice for purine compounds and may vary depending on the specific conditions and the nature of the crude mixture.
Section 5: Visualization
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the de novo purine biosynthesis pathway, a fundamental process in which purines are synthesized. This compound, as a purine analog, can potentially interact with enzymes in this or related pathways, for example, as a kinase inhibitor.[6][7]
Caption: Simplified de novo purine biosynthesis pathway and the potential interaction point for a purine analog.
Purification Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: A logical workflow for troubleshooting purification challenges.
References
- 1. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. severin.su [severin.su]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De novo purine biosynthesis by two pathways in Burkitt lymphoma cells and in human spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-7H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-fluoro-7H-purine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the Balz-Schiemann reaction. This process involves the diazotization of the starting material, 2-aminopurine, followed by a fluoro-dediazoniation of the resulting diazonium salt intermediate.
Q2: What are the main challenges associated with the Balz-Schiemann reaction for this compound synthesis?
A2: The primary challenges include inconsistent yields, the requirement for high thermal decomposition temperatures, and potential safety hazards associated with the isolation of the intermediate diazonium salt, which can be explosive.[1][2] The reaction's success is also highly dependent on the reaction conditions and the stability of the diazonium intermediate.[1]
Q3: Are there alternative methods to the traditional Balz-Schiemann reaction?
A3: Yes, nonaqueous diazotization methods present a promising alternative. These methods utilize reagents such as tert-butyl nitrite in an organic solvent, which can offer milder reaction conditions and potentially higher yields by avoiding aqueous side reactions.[3][4][5][6][7] For related aminopurine nucleosides, these nonaqueous methods have achieved yields exceeding 80%.[3][5]
Q4: What are the typical purification methods for this compound?
A4: Purification is commonly achieved through column chromatography on silica gel. For higher purity, High-Performance Liquid Chromatography (HPLC) is recommended, typically using a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Rationale |
| Decomposition of the Diazonium Intermediate | Maintain a low temperature (0-5 °C) during the diazotization step. Use the diazonium salt immediately in the next step without prolonged storage. | Diazonium salts, particularly those of heteroaromatic amines, can be unstable and decompose at elevated temperatures. |
| Side Reactions with Solvent | Consider using non-polar or low-polarity solvents for the fluoro-dediazoniation step.[2][8] Alternatively, explore nonaqueous diazotization methods using reagents like tert-butyl nitrite in an organic solvent.[3][7] | Polar, protic solvents like water can lead to the formation of 2-hydroxy-7H-purine as a significant byproduct. Nonaqueous conditions minimize these undesired side reactions. |
| Incomplete Diazotization | Ensure the complete dissolution of 2-aminopurine before adding the diazotizing agent. Use a slight excess of the diazotizing agent (e.g., sodium nitrite). | Incomplete reaction of the starting material will naturally lead to a lower yield of the desired product. |
| Inefficient Fluoro-dediazoniation | Gradually increase the temperature during the decomposition of the diazonium tetrafluoroborate salt. The use of alternative counterions like hexafluorophosphates (PF₆⁻) may improve yields in some cases.[9] | Thermal decomposition requires sufficient energy to expel nitrogen gas and form the aryl fluoride. A controlled increase in temperature can improve the efficiency of this step. |
Problem 2: Presence of Impurities in the Final Product
| Common Impurity | Identification Method | Recommended Solution |
| 2-Hydroxy-7H-purine | HPLC, Mass Spectrometry | This impurity arises from the reaction of the diazonium intermediate with water. To minimize its formation, use anhydrous solvents and consider a nonaqueous diazotization protocol. |
| Unreacted 2-Aminopurine | HPLC, TLC | Improve the efficiency of the diazotization step by ensuring complete dissolution of the starting material and using a slight excess of the diazotizing agent. Adjust the purification gradient during column chromatography to better separate the starting material from the product. |
| Other Halogenated Purines (e.g., 2-chloro-7H-purine) | Mass Spectrometry | This can occur if the reaction environment contains other halide sources. Ensure the use of high-purity reagents and solvents. |
Experimental Protocols
Protocol 1: Traditional Balz-Schiemann Synthesis of this compound
-
Diazotization:
-
Dissolve 2-aminopurine in an aqueous solution of fluoroboric acid (HBF₄), maintaining the temperature at 0-5 °C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 2-aminopurine solution while stirring vigorously.
-
Continue stirring at 0-5 °C for 30-60 minutes after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.
-
-
Fluoro-dediazoniation:
-
Isolate the diazonium tetrafluoroborate salt by filtration and wash it with cold diethyl ether.
-
Carefully heat the isolated salt in a suitable non-polar solvent or without a solvent. The decomposition is often initiated by gentle heating and can be exothermic.
-
Monitor the reaction for the cessation of nitrogen gas evolution.
-
-
Purification:
-
After the reaction is complete, dissolve the crude product in a suitable solvent and purify by column chromatography on silica gel.
-
Protocol 2: Nonaqueous Diazotization using tert-Butyl Nitrite
-
Reaction Setup:
-
Suspend 2-aminopurine in an anhydrous organic solvent such as acetonitrile or dichloromethane.
-
Add a fluoride source, such as a solution of hydrogen fluoride in pyridine or another suitable nonaqueous fluoride salt.
-
Cool the mixture to 0 °C.
-
-
Diazotization and Fluoro-dediazoniation:
-
Slowly add tert-butyl nitrite to the cooled suspension.
-
Allow the reaction mixture to slowly warm to room temperature and then gently heat to effect the decomposition of the in-situ formed diazonium species.
-
-
Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: HPLC Purification of this compound
-
System: Preparative HPLC with a UV detector.
-
Column: C18 reversed-phase, 5 µm particle size, e.g., 250 x 10 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of this compound and the separation from any impurities.
-
Flow Rate: Dependent on the column dimensions, typically 4-5 mL/min for a 10 mm ID column.
-
Detection: Monitor at a wavelength where the purine ring absorbs, typically around 254 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Decision tree for troubleshooting low yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleic acid related compounds. 118. Nonaqueous diazotization of aminopurine derivatives. Convenient access to 6-halo- and 2,6-dihalopurine nucleosides and 2'-deoxynucleosides with acyl or silyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
2-Fluoro-7H-Purine Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-fluoro-7H-purine in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents?
This compound is a fluorinated analog of the purine heterocyclic system. It serves as a critical building block in the synthesis of various biologically active compounds, including nucleoside analogs used in antiviral and anticancer research.[1][2] Its solubility is a key factor for experimental setup.
-
Water Solubility: It is generally considered to be sparingly soluble in water.[3]
-
Organic Solvents: It exhibits much better solubility in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For instance, its solubility is approximately 30 mg/mL in these solvents.[2][3]
Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?
Proper storage is critical to prevent degradation.
-
Solid Form: As a solid, it should be stored in a dry, dark place.[1] Recommended storage temperatures are typically between 2-8°C or at -20°C for long-term stability of four years or more.[2]
-
Stock Solutions: For stock solutions, particularly in DMSO, storage at -20°C or -80°C is recommended. A related compound, 2-Fluoroadenine, is stable for up to 1 month at -20°C and 6 months at -80°C when protected from light.[4] It is advisable to follow a similar practice for this compound.
Q3: How does pH affect the stability of this compound in aqueous solutions?
-
Acidic Conditions: Purine nucleosides are susceptible to hydrolysis under acidic conditions, which cleaves the glycosidic bond.[5][6] The purine ring itself can also undergo degradation. However, the presence of a 2'-fluoro substituent in nucleoside analogs has been shown to dramatically increase stability in acidic environments (e.g., simulated gastric fluid at pH 1.2).[5][6][7] This suggests the electron-withdrawing fluorine atom on the purine ring may also confer some increased acid stability compared to unsubstituted purine.
-
Basic Conditions: Under strongly basic conditions (e.g., 1 M NaOH), related fluorinated nucleosides have shown good stability, degrading much slower than their RNA counterparts.[5][6]
Q4: Is this compound sensitive to temperature?
Yes, temperature is a critical factor in the stability of most chemical compounds. Increased temperature generally accelerates degradation reactions. For related fluorinated compounds, thermal decomposition studies show that breakdown begins at temperatures as low as 200°C in the gaseous phase.[8] In solution, degradation will occur at much lower temperatures over time. For optimal stability, solutions should be kept cold and stored at or below -20°C.
Troubleshooting Guide
Issue 1: Inconsistent or poor results in biological assays.
This may be due to the degradation of your this compound stock or working solutions.
-
Root Cause Analysis:
-
Improper Storage: Was the stock solution stored at the correct temperature and protected from light?[4]
-
Solvent Choice: Was the compound dissolved in a suitable solvent like DMSO or ethanol?[2][3] Using aqueous buffers for prolonged storage at room temperature can lead to hydrolysis.
-
pH of Media: Is the pH of your cell culture or assay buffer causing degradation over the course of the experiment?
-
Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This can introduce moisture and accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
-
-
Recommended Actions:
-
Prepare a fresh stock solution from solid material.
-
Verify the concentration and purity of the new stock solution using HPLC-UV or LC-MS.
-
Perform a time-course stability study in your specific assay buffer to determine the compound's half-life under your experimental conditions (see Protocol 1).
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
The presence of new peaks in your chromatogram that grow over time is a strong indicator of degradation.
-
Root Cause Analysis:
-
Hydrolysis: The most likely degradation pathway in aqueous solution is hydrolysis of the C-F bond to yield 2-hydroxy-7H-purine (isoguanine) and a fluoride ion.
-
Solvent Reaction: The solvent itself or impurities in the solvent could be reacting with the compound.
-
Photodegradation: Exposure to light, especially UV, can cause decomposition.
-
-
Recommended Actions:
-
Characterize the degradation products using mass spectrometry (MS) to confirm their identity. A mass shift corresponding to the replacement of fluorine with a hydroxyl group is indicative of hydrolysis.
-
Always use high-purity, anhydrous solvents for preparing stock solutions.[2]
-
Conduct all handling and experiments with light-sensitive compounds in amber vials or under low-light conditions.
-
Data Summary Tables
Table 1: Solubility and Storage of 2-Fluoro-Purine Analogs
| Compound | Solvent | Approximate Solubility | Solid Storage Temp. | Solution Storage Temp. |
| 6-Chloro-2-fluoropurine | DMSO, DMF, Ethanol | ~30 mg/mL[2] | 2-8°C | -20°C[2] |
| 2-Fluoroadenine | DMSO | ≥10 mM[9] | -20°C / -80°C[4] | -20°C (1 month), -80°C (6 months)[4] |
| 2-Fluoroadenine | Water | Sparingly Soluble[3] | N/A | Not Recommended |
Experimental Protocols & Visualizations
Protocol 1: HPLC-UV Method for Stability Assessment of this compound
This protocol outlines a general method to quantify the stability of this compound in a specific solution (e.g., phosphate-buffered saline, cell culture medium).
-
Preparation of Stock Solution:
-
Accurately weigh ~5 mg of this compound and dissolve it in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solutions:
-
Dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect.
-
Prepare separate samples for each time point and condition (e.g., 4°C, 25°C, 37°C).
-
-
Incubation and Sampling:
-
Store the test solutions under the desired temperature conditions, protected from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by mixing with an equal volume of cold acetonitrile or by freezing at -80°C.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the λmax of this compound (typically determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of the initial peak area remaining versus time.
-
Calculate the degradation rate and half-life (t½) of the compound under each condition.
-
References
- 1. 6-Chloro-2-fluoropurine | 1651-29-2 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Fluoroadenine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-7H-Purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the poor solubility of 2-fluoro-7H-purine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound, a characteristic shared by many purine analogs, is primarily due to its relatively nonpolar, aromatic purine core and the presence of a fluorine atom, which increases its lipophilicity. The planar structure of the purine ring system can lead to strong intermolecular interactions in the solid state, making it difficult for water molecules to effectively solvate the individual molecules.
Q2: What is the first-line solvent of choice for dissolving this compound?
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is happening and how can I prevent this?
A3: This phenomenon is commonly referred to as "crashing out" and occurs when the compound, which is soluble in the organic stock solvent, is introduced into an aqueous environment where its solubility is significantly lower.[3] To prevent this, consider the following:
-
Decrease the final concentration: The final concentration in your aqueous medium may be exceeding the solubility limit of this compound.
-
Use a co-solvent system: Incorporating a water-miscible organic solvent in your final solution can increase the solubility.
-
Perform serial dilutions: Instead of a single large dilution, a stepwise dilution can help to avoid localized high concentrations that lead to precipitation.[3]
-
Pre-warm the aqueous medium: The solubility of many compounds increases with temperature. Pre-warming your buffer or cell culture medium to 37°C before adding the compound stock can be beneficial.[3]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, pH can significantly influence the solubility of ionizable compounds like purines. Purine itself is a weak acid (pKa 8.93) and an even weaker base (pKa 2.39).[4] By adjusting the pH of the solution to ionize the molecule, its solubility in water can be increased. For purine derivatives, dissolving in a slightly alkaline solution (e.g., using dilute NaOH) can improve solubility by deprotonating the molecule.[5] However, it is crucial to ensure the final pH is compatible with your experimental system.
Q5: Are there alternatives to DMSO for preparing stock solutions?
A5: While DMSO is the most common choice, other polar aprotic solvents like dimethylformamide (DMF) could also be effective. For some purine analogs, alkaline solutions such as dilute sodium hydroxide can be used to prepare stock solutions, which are then carefully neutralized to the desired pH for the experiment.[5]
Troubleshooting Guide
Issue 1: Compound Crashes Out of Solution Upon Dilution
Symptoms: A precipitate or cloudiness appears immediately after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound is above its solubility limit in the aqueous medium. | Determine the maximum soluble concentration by performing a solubility test. Start with a lower final concentration in your experiments. |
| Solvent Shock | The rapid change from a highly organic solvent (DMSO) to a purely aqueous environment causes the compound to precipitate. | Perform a serial dilution. First, create an intermediate dilution in a small volume of the aqueous medium before adding it to the final volume. Add the stock solution dropwise while gently vortexing the aqueous medium.[3] |
| Low Temperature | The solubility of many organic compounds is lower at colder temperatures. | Always use pre-warmed (e.g., 37°C) aqueous buffers or media for dilutions.[3] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. |
Issue 2: Delayed Precipitation in the Incubator
Symptoms: The solution is initially clear but becomes cloudy or forms a precipitate after several hours or days of incubation.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium over time, affecting the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium. Ensure the incubator's CO2 levels are calibrated to maintain the correct pH for bicarbonate-buffered media. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the medium, forming less soluble complexes. | Test the solubility in a simpler buffered saline solution (e.g., PBS) to see if media components are the issue. If serum is used, consider reducing its concentration. |
| Evaporation | Evaporation of media in long-term cultures can increase the concentration of all components, potentially exceeding the solubility limit of the compound. | Ensure proper humidification of the incubator and use sealed culture vessels or plates to minimize evaporation. |
| Compound Instability | The compound may be degrading over time in the aqueous environment at 37°C, forming less soluble byproducts. | Prepare fresh working solutions for each experiment. Consult literature for the stability of this compound under your experimental conditions. |
Data Presentation: Estimated Solubility of this compound and Related Compounds
Disclaimer: The following solubility data for this compound are estimates based on the solubility of structurally related purine analogs. Experimental validation is highly recommended.
| Compound | Solvent | Estimated/Reported Solubility (mg/mL) | Reference |
| This compound (Estimate) | Water | < 0.5 | Based on Allopurinol |
| DMSO | > 5 | Based on Allopurinol | |
| Ethanol | < 0.5 | Based on Allopurinol | |
| Purine | Water | 500 | [4][6] |
| Allopurinol | Water (25°C) | 0.48 | [1] |
| DMSO (25°C) | 4.6 | [1] | |
| Ethanol (25°C) | 0.30 | [1] | |
| 2-Fluoroadenine | DMSO | Soluble at 10 mM (approx. 1.53 mg/mL) | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the required mass: The molecular weight of this compound (C₅H₃FN₄) is approximately 138.1 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 138.1 g/mol * 1000 mg/g = 1.381 mg
-
Weigh the compound: Accurately weigh out 1.381 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution using Serial Dilution
Objective: To prepare a working solution of this compound in an aqueous medium while minimizing precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes and conical tubes
Methodology (for a final concentration of 10 µM in 10 mL):
-
Prepare an intermediate dilution: In a sterile microcentrifuge tube, add 99 µL of the pre-warmed aqueous medium. To this, add 1 µL of the 10 mM DMSO stock solution. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.
-
Vortex gently: Gently vortex the intermediate solution to ensure it is homogenous.
-
Prepare the final working solution: In a sterile conical tube, add 9 mL of the pre-warmed aqueous medium.
-
Final dilution: Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium in the conical tube. This will give you a final volume of 10 mL with a this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Mix and inspect: Gently invert the tube several times to mix. Visually inspect the solution for any signs of precipitation before use. Use the working solution immediately.
Mandatory Visualizations
Caption: A step-by-step workflow for the preparation of this compound solutions.
Caption: A decision tree for troubleshooting precipitation issues with this compound.
References
Technical Support Center: Synthesis of 2-Fluoro-7H-Purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-fluoro-7H-purine. The following sections address common side reactions and provide guidance on how to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic routes starting from 2-amino-6-chloropurine or 2,6-dichloropurine.
Issue 1: Formation of Hydroxylated Byproduct (2-Hydroxy-7H-purine)
Q1: During the synthesis of this compound from 2-amino-6-chloropurine via a diazotization reaction (e.g., Balz-Schiemann), I am observing a significant amount of a byproduct that I suspect is the corresponding 2-hydroxy-purine. How can I minimize this?
A1: The formation of a hydroxylated byproduct is a common side reaction in diazotization reactions, particularly when performed in aqueous media. The diazonium salt intermediate is susceptible to nucleophilic attack by water.
Troubleshooting Guide:
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of Water | Use anhydrous or non-aqueous reaction conditions. Reagents like hydrogen fluoride-pyridine (HF-Pyridine) can serve as both the diazotizing and fluorinating agent in a non-aqueous environment. | Significantly reduces the formation of the 2-hydroxy byproduct. |
| Reaction Temperature | Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt and minimize premature decomposition and reaction with water. | Slower decomposition of the diazonium salt, favoring the desired fluorination pathway. |
| Slow Reaction/Decomposition | Ensure efficient and rapid conversion of the diazonium intermediate to the fluoride. In the Balz-Schiemann reaction, this involves controlled thermal decomposition of the isolated diazonium tetrafluoroborate salt. | Minimizes the time the diazonium salt is exposed to potential nucleophiles other than fluoride. |
Experimental Protocol: Minimizing Hydroxylation in Balz-Schiemann Reaction of 2-Aminopurine Derivative
This protocol is adapted from general procedures for the Balz-Schiemann reaction.[1][2]
-
Diazotization: Dissolve the 2-aminopurine starting material in a non-aqueous acidic medium (e.g., fluoroboric acid, HBF₄) at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the diazonium tetrafluoroborate salt.
-
Isolation: Isolate the precipitated diazonium salt by filtration and wash with a cold, non-reactive solvent.
-
Decomposition: Gently heat the isolated and dried diazonium salt in an inert, high-boiling solvent until nitrogen evolution ceases.
-
Work-up and Purification: After cooling, the reaction mixture is worked up to isolate the 2-fluoropurine product, which can be purified by chromatography.
Issue 2: Formation of N7- and N9-Alkylated Isomers
Q2: I am trying to synthesize a 7-substituted derivative of 2-fluoropurine, but I am getting a mixture of N7 and N9 isomers. How can I control the regioselectivity of the alkylation?
A2: Alkylation of purines is a well-known challenge, often resulting in a mixture of N7 and N9 isomers. The N9 isomer is generally the thermodynamically more stable product, while the N7 isomer can be favored under kinetic control. The ratio of these isomers is influenced by the alkylating agent, base, solvent, and temperature.
Troubleshooting Guide:
| Factor | To Favor N9-Alkylation (Thermodynamic Control) | To Favor N7-Alkylation (Kinetic Control) |
| Reaction Conditions | Use conditions that allow for equilibration to the more stable isomer, such as higher temperatures and longer reaction times. | Use conditions that favor the kinetically preferred product, such as lower temperatures and shorter reaction times. |
| Base/Solvent System | A common system is NaH in DMF. | The use of specific catalysts like SnCl₄ with a silylated purine can favor N7-alkylation.[3] |
| Steric Hindrance | Bulky substituents on the purine ring or the alkylating agent can influence regioselectivity. | In some cases, specific substitution patterns can shield the N9 position, leading to preferential N7-alkylation. |
Quantitative Data on N7/N9 Isomer Ratios:
The precise ratio of N7 to N9 isomers is highly dependent on the specific substrate and reaction conditions. For example, in the alkylation of 6-substituted purines, the N7/N9 ratio can vary significantly.
| Purine Substrate | Alkylating Agent | Conditions | N9:N7 Ratio | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH, DMF | Exclusive N9 | [4] |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH, DMF | ~5:1 | [4] |
| 6-chloropurine | tert-butyl bromide | BSA, SnCl₄, DCE, rt | Predominantly N7 | [3] |
| 6-chloropurine | tert-butyl bromide | BSA, ACN, 80°C | Predominantly N9 | [3] |
BSA = N,O-Bis(trimethylsilyl)acetamide, DCE = 1,2-dichloroethane, ACN = Acetonitrile
Experimental Protocol: General Procedure for Alkylation of a Purine
-
Deprotonation: To a solution of the purine in an anhydrous aprotic solvent (e.g., DMF), add a suitable base (e.g., NaH) at 0 °C.
-
Alkylation: After stirring for a short period, add the alkylating agent (e.g., methyl iodide) and allow the reaction to proceed at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the ratio of N7 and N9 isomers.
-
Work-up and Purification: Quench the reaction and purify the isomers using column chromatography.
Issue 3: Over-fluorination and Formation of Difluoropurine
Q3: When starting from 2,6-dichloropurine, I am observing the formation of a difluorinated byproduct in addition to my desired 2-fluoro-6-chloro-7H-purine. How can I achieve monofluorination?
A3: The chlorine atoms at the C2 and C6 positions of the purine ring have different reactivities towards nucleophilic substitution. Generally, the C6-chloro is more reactive than the C2-chloro. However, forcing conditions can lead to the substitution of both chlorine atoms.
Troubleshooting Guide:
| Potential Cause | Recommended Solution | Expected Outcome |
| Harsh Reaction Conditions | Use milder fluorinating agents or lower reaction temperatures. | Increased selectivity for the substitution of the more reactive chlorine atom. |
| Excess Fluorinating Agent | Use a stoichiometric amount or a slight excess of the fluorinating agent. | Reduces the likelihood of a second substitution reaction. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the desired monofluorinated product is formed. | Prevents the conversion of the monofluorinated product to the difluorinated byproduct. |
Visualizing Reaction Pathways and Logical Relationships
To better understand the key transformations and potential side reactions, the following diagrams are provided.
Caption: Formation of 2-hydroxypurine as a side product during diazotization.
Caption: Competing N7 and N9 alkylation pathways in purine synthesis.
Caption: Sequential fluorination leading to a potential difluorinated byproduct.
References
- 1. Flexible synthesis of pyrimidines with chiral monofluorinated and difluoromethyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolutionary obstacles and not C–F bond strength make PFAS persistent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Biological Activity of 2-fluoro-7H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying 2-fluoro-7H-purine to enhance its biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for enhancing the biological activity of this compound?
A1: Common strategies to enhance the biological activity of this compound and its derivatives include:
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Substitution at various positions: Modifications at the C6 and N7 positions of the purine ring, as well as at the 2'-position of the ribose moiety (for nucleoside analogs), have been explored to improve potency and selectivity. For instance, substitutions at the 7-position with alkyl groups have been investigated.[1]
-
Prodrug Approaches: To improve cell permeability and metabolic stability, prodrug strategies like the ProTide technology can be employed. This involves masking the phosphate group of a nucleotide analog, which can lead to enhanced antiviral activity.[2]
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Bioisosteric Replacement: Replacing the N7 atom with a carbon atom to create 7-deazapurine analogs can make the five-membered ring more electron-rich and allow for further substitutions, potentially leading to better enzyme binding.[3]
Q2: My this compound analog shows low potency in cellular assays despite good enzymatic activity. What could be the issue?
A2: A discrepancy between enzymatic and cellular activity often points to issues with cell permeability, metabolic instability, or efflux by cellular transporters. Consider the following:
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Cellular Uptake: The compound may have poor membrane permeability. Strategies to address this include creating more lipophilic derivatives or employing prodrug approaches.[2]
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Metabolic Inactivation: The compound might be rapidly metabolized within the cell.
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Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
Q3: Are there known stability issues with this compound derivatives?
A3: Yes, some purine nucleoside analogs can exhibit instability under acidic conditions, which can be a challenge for oral administration. The addition of a fluorine atom, for example at the 2'-position, has been shown to significantly increase stability in acidic environments.[4]
Q4: What are the primary molecular targets for this compound derivatives?
A4: Purine analogs, including this compound derivatives, are known to target a variety of enzymes, particularly those involved in nucleic acid synthesis and cellular signaling.[5] A major class of targets is protein kinases, and many purine analogs have been developed as kinase inhibitors for anticancer therapy.[6] They can also inhibit enzymes in the de novo purine synthesis pathway.[7]
Troubleshooting Guides
Guide 1: Poor Kinase Inhibition Activity
Problem: Your this compound derivative shows weak or no inhibition in an in vitro kinase assay.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay wells for any signs of precipitation. Determine the aqueous solubility of your compound and ensure the final concentration in the assay is below its solubility limit. |
| Incorrect ATP Concentration | The inhibitory activity of ATP-competitive inhibitors is highly dependent on the ATP concentration. Ensure the ATP concentration used in the assay is at or near the Km value for the specific kinase.[8] |
| Inactive Kinase | Verify the activity of the kinase enzyme using a known potent inhibitor as a positive control. |
| Assay Interference | Some compounds can interfere with the assay signal (e.g., autofluorescence). Run a control with your compound but without the kinase to check for interference. |
Guide 2: High Cytotoxicity in Cellular Assays
Problem: Your this compound derivative is causing significant cell death, even at low concentrations, which may not be related to the intended target inhibition.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be inhibiting other essential cellular processes. Consider screening your compound against a panel of kinases or other relevant enzymes to identify potential off-target activities. |
| General Toxicity | Some purine analogs can be toxic to both proliferating and non-proliferating cells.[9] Evaluate the cytotoxicity in a non-target cell line to assess general toxicity. |
| Metabolite-Induced Toxicity | A metabolite of your compound could be the toxic species. |
Quantitative Data Summary
Table 1: Antiviral and Cytotoxic Activities of Selected 2-Fluoro-Purine Derivatives
| Compound | Target/Cell Line | Activity Metric | Value (µM) | Reference |
| 2'-F-dd-ara-A | HIV-1 in ATH8 cells | Protection | Potent | [4] |
| 2'-F-dd-ara-I | HIV-1 in ATH8 cells | Protection | Potent | [4] |
| 2-Fluoroadenine | CEM cells | Growth Inhibition | 2 | [9] |
| 2-Fluoroadenine | MRC-5 cells | Cytotoxicity | 0-1000 | [9] |
| 2-fluoro-9-deazaadenosine | L1210 leukemia | IC50 | 1.5 | [1] |
| 2-fluoro-9-deazaadenosine | P388 leukemia | IC50 | 0.9 | [1] |
| 2-fluoro-9-deazaadenosine | CCRF-CEM leukemia | IC50 | 0.3 | [1] |
| 2-fluoro-9-deazaadenosine | B16F10 melanoma | IC50 | 5 | [1] |
| 6-O-methyl-2'-fluoro-2'-deoxyguanosine ProTide | Influenza Virus | EC99 | ~12 | [2] |
| 6-O-ethyl-2'-fluoro-2'-deoxyguanosine ProTide | Influenza Virus | EC99 | ~12 | [2] |
| 2'-deoxy-2'-fluoro-6-chloroguanosine ProTide | Influenza Virus | EC99 | ~12 | [2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a common method to determine the IC50 value of a compound against a purified kinase by measuring ATP consumption.[8]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in kinase assay buffer to achieve a range of concentrations.
-
-
Reaction Setup:
-
In a white assay plate, add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer).
-
Add 10 µL of a 2.5x kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay
This protocol is used to assess the effect of a compound on cell growth.[9]
-
Cell Seeding:
-
Seed cells (e.g., CEM cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivative. Include a vehicle-treated control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 96 hours).
-
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) to each well and incubate according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Caption: General workflow for in vitro biological assays.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of purine 2'-fluoro-2'-deoxyriboside ProTides as anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-stable 2'-fluoro purine dideoxynucleosides as active agents against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 6. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Refinement of analytical methods for 2-fluoro-7H-purine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 2-fluoro-7H-purine (also known as 2-fluoroadenine).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization state of this compound. | Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic pH (e.g., using formic acid or ammonium acetate buffer) can improve peak shape for purine-like compounds. |
| Secondary interactions with residual silanols on the HPLC column. | Use a column with end-capping or a newer generation silica column. Alternatively, add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations. | |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC system is properly primed and equilibrated. Check for leaks in the system. Prepare fresh mobile phase. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Replace the column with a new one of the same type. | |
| Low Signal Intensity/Sensitivity | Suboptimal detection wavelength. | Determine the UV maximum absorbance for this compound (typically around 260 nm for purine analogs) and set the detector to this wavelength. |
| Low concentration of the analyte in the sample. | Concentrate the sample using solid-phase extraction (SPE) or evaporation. | |
| Degradation of this compound. | Ensure proper sample storage conditions (cool and protected from light) and handle samples promptly.[1] |
LC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Ionization/Low Signal | Suboptimal ion source parameters (e.g., spray voltage, gas flow, temperature). | Optimize ion source parameters using a standard solution of this compound. |
| Matrix effects (ion suppression or enhancement). | Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). Dilute the sample. Use a stable isotope-labeled internal standard. | |
| Inappropriate mobile phase additives. | Use volatile mobile phase additives compatible with MS (e.g., formic acid, ammonium formate, or ammonium acetate). Avoid non-volatile buffers like phosphate. | |
| Inaccurate Quantification | Matrix effects. | Develop a matrix-matched calibration curve. Use an internal standard that co-elutes with the analyte. |
| Non-linear detector response. | Ensure the analyte concentration is within the linear dynamic range of the instrument. Dilute samples if necessary. | |
| Inconsistent fragmentation. | Optimize collision energy and other MS/MS parameters to ensure stable and reproducible fragmentation. | |
| High Background Noise | Contamination in the LC-MS system. | Flush the system with appropriate cleaning solutions. Check for contaminated solvents, vials, or sample preparation materials. |
| Co-eluting isobaric interferences. | Improve chromatographic separation to resolve the analyte from interfering compounds. Use high-resolution mass spectrometry to differentiate between the analyte and interferences. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for analyzing this compound in biological matrices like plasma or cell lysates?
A1: A common and effective method is protein precipitation using a cold acidic solution, such as perchloric acid or trichloroacetic acid, followed by centrifugation to remove precipitated proteins. The resulting supernatant can then be neutralized and filtered before injection into the LC system. For cleaner samples and to concentrate the analyte, solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a mixed-mode cation exchange) is recommended.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase C18 columns are widely used and generally provide good retention and separation for purine analogs. For highly polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column may offer better retention.[2] To minimize peak tailing due to interactions with metal ions, using a metal-free or PEEK-lined column can be beneficial.
Q3: How can I improve the sensitivity of my assay for detecting low levels of this compound?
A3: To enhance sensitivity, consider the following:
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Sample Enrichment: Use solid-phase extraction (SPE) to concentrate your sample.
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Instrumentation: Utilize a more sensitive mass spectrometer or a detector with a longer path length for UV detection.
-
Derivatization: Chemical derivatization to introduce a fluorescent tag can significantly improve detection limits for fluorescence-based detectors.
-
Method Optimization: Ensure all HPLC and MS parameters are fully optimized for this compound.
Q4: What are the expected mass fragmentation patterns for this compound in MS/MS analysis?
A4: In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ of this compound (C₅H₄FN₅, molecular weight 153.12 g/mol ) would be observed at m/z 154.1. Common fragmentation pathways for purine-like structures involve the cleavage of the purine ring. Characteristic losses would include the neutral loss of HCN (27 Da) or NH₃ (17 Da). The specific fragmentation pattern should be confirmed by infusing a pure standard of this compound into the mass spectrometer.
Q5: How should I store this compound standards and samples to ensure stability?
A5: this compound, like many purine analogs, should be stored in a cool, dark, and dry place.[1] Stock solutions are best stored at -20°C or -80°C.[1] Biological samples should be processed as quickly as possible or stored frozen at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide representative performance data for analytical methods used for the quantification of purine analogs. These values can serve as a benchmark for method development and validation for this compound.
Table 1: Representative HPLC-UV Method Performance for Purine Analogs
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Representative LC-MS/MS Method Performance for Purine Analogs in Biological Matrix
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 70 - 120% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma
1. Sample Preparation (Protein Precipitation)
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Thaw frozen plasma samples on ice.
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To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Curtain Gas: 35 psi
-
-
MRM Transitions (Hypothetical):
-
This compound: Q1 m/z 154.1 -> Q3 m/z [Fragment ion 1], Q3 m/z [Fragment ion 2]
-
Internal Standard: [Appropriate transition]
-
Visualizations
References
Technical Support Center: Strategies to Reduce Cytotoxicity of 2-Fluoro-7H-Purine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-7H-purine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges related to the cytotoxicity of these compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vitro experiments.
Guide 1: High Variability in IC50 Values Between Experiments
Problem: You are observing significant differences in the IC50 values of your this compound analog across replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette or an automated cell dispenser for accurate seeding.[1] |
| Variations in Cell Health and Passage Number | Use cells within a consistent and narrow passage number range for all experiments. Ensure cells are in the exponential growth phase at the time of treatment and regularly test for mycoplasma contamination.[1] |
| Inconsistent Incubation Times | Maintain precise and consistent incubation times for both drug treatment and assay development steps. Ensure stable temperature and CO2 levels in the incubator.[1] |
| "Edge Effect" in Multi-well Plates | To minimize evaporation from the outer wells, which can concentrate the drug, either avoid using the perimeter wells or fill them with sterile phosphate-buffered saline (PBS) or culture medium.[1] |
| Compound Stability and Solubility | Prepare fresh stock solutions of the this compound analog for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO) and verify that the final solvent concentration is consistent and non-toxic to the cells.[1] |
Guide 2: Lack of a Clear Dose-Response Curve
Problem: Your cytotoxicity assay does not show a clear sigmoidal relationship between the concentration of the this compound analog and cell viability.
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | The tested concentration range may be too narrow or not suitable for the specific cell line. Conduct a broader range of serial dilutions (e.g., from nanomolar to high micromolar) to capture the full dose-response curve.[1] |
| Insufficient Incubation Time | The cytotoxic effects of some purine analogs may be time-dependent. Extend the drug incubation period (e.g., 48 or 72 hours) to allow sufficient time for the compound to induce a response.[1] |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to the this compound analog. Consider using a different cell line with known sensitivity to similar compounds as a positive control. |
| Assay Interference | The compound may interfere with the assay chemistry. For example, in an MTT assay, a compound that affects mitochondrial function without causing cell death can produce misleading results.[1] Confirm findings with an orthogonal assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay). |
Frequently Asked Questions (FAQs)
Q1: My this compound analog is showing high cytotoxicity in normal cell lines. How can I improve its selectivity for cancer cells?
A1: High cytotoxicity in non-cancerous cells is a common challenge. Here are several strategies to enhance selectivity:
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Prodrug Approach: Modify the this compound analog into a prodrug that is preferentially activated in the tumor microenvironment. For example, designing lipophilic prodrugs can alter the compound's uptake and distribution.[2][3][4]
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Combination Therapy: Combine the this compound analog with another anticancer agent that has a different mechanism of action. This can allow for lower, less toxic doses of your compound while achieving a synergistic therapeutic effect.
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Targeted Delivery: Encapsulate the analog in a nanoparticle or conjugate it to a ligand that binds to receptors overexpressed on cancer cells.
Q2: I suspect my this compound analog is causing mitochondrial toxicity. How can I confirm this?
A2: Mitochondrial toxicity is a known side effect of many nucleoside analogs.[5] You can assess this through several methods:
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Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in ΔΨm is an early indicator of apoptosis and mitochondrial dysfunction.[6] You can use cationic fluorescent dyes like JC-1, TMRE, or TMRM to measure changes in ΔΨm via fluorescence microscopy or flow cytometry.[6][7]
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Seahorse XF Cell Mito Stress Test: This assay directly measures the oxygen consumption rate (OCR) of cells, providing a detailed profile of mitochondrial respiration.[8][9] It allows you to assess basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
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Mitochondrial DNA (mtDNA) Quantification: Some nucleoside analogs can inhibit mtDNA replication. You can quantify mtDNA levels using real-time PCR to determine if your compound is causing mtDNA depletion.
Q3: What are the common signaling pathways involved in this compound analog-induced cytotoxicity?
A3: this compound analogs, like other purine analogs, primarily induce cytotoxicity by interfering with DNA and RNA synthesis, leading to the activation of apoptosis.[10] Key signaling pathways involved include:
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Intrinsic Apoptosis Pathway: This is a major pathway activated by cellular stress, including DNA damage. It involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and activation of caspase-9 and downstream executioner caspases (caspase-3, -6, and -7).[11][]
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Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of caspase-8.[11][]
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway can be modulated by purine analogs, sometimes leading to the induction of apoptosis.[13]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50) of various purine analogs in different cancer cell lines. This data can serve as a reference for your own experiments.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 6,9-disubstituted purine analog (Compound 12) | Huh7 | Liver Carcinoma | 0.08 - 0.13 |
| 6,9-disubstituted purine analog (Compound 22) | Huh7 | Liver Carcinoma | 0.08 - 0.13 |
| Purine-based derivative (Compound 5a) | Multiple | Multiple | 0.038 |
| Purine-based derivative (Compound 5e) | Multiple | Multiple | 0.046 |
| Pteridine-based derivative (Compound 7e) | Multiple | Multiple | 0.044 |
| 2-Chloropurine arabinoside with serine derivative | U937 | Acute Myeloid Leukemia | 16 |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay method used.
Experimental Protocols
Protocol 1: MTT Assay for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a this compound analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16]
Materials:
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Chosen cancer cell line in logarithmic growth phase
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analog in complete medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells cultured on a 96-well black, clear-bottom plate
-
This compound analog
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
JC-1 staining solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of your this compound analog for the desired time. Include untreated controls and a positive control treated with FCCP.
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
After incubation, remove the staining solution and wash the cells with PBS.
-
Add fresh culture medium or PBS to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Green (monomers): Excitation ~485 nm, Emission ~535 nm
-
Red (J-aggregates): Excitation ~540 nm, Emission ~590 nm
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualizations
Caption: Workflow for developing less cytotoxic this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilic Nucleoside Triphosphate Prodrugs of Anti‐HIV Active Nucleoside Analogs as Potential Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. content.protocols.io [content.protocols.io]
- 10. Purines and their roles in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
Validating the Mechanism of Action of 2-fluoro-7H-purine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical purine analog, 2-fluoro-7H-purine, alongside established alternatives such as 6-mercaptopurine (6-MP) and Fludarabine. The aim is to offer a framework for validating its mechanism of action, supported by experimental data and detailed protocols.
Introduction to Purine Analogs and their Mechanism of Action
Purine analogs are a class of antimetabolites that structurally mimic naturally occurring purine bases, such as adenine and guanine.[1] These compounds interfere with the synthesis of nucleic acids (DNA and RNA), which is essential for cell proliferation.[2][3] Their primary application is in cancer chemotherapy and as immunosuppressants.[1][4]
The general mechanism of action for purine analogs involves several key steps:
-
Cellular Uptake: Purine analogs are transported into the cell.
-
Metabolic Activation: They are converted into their active nucleotide forms by cellular enzymes. For instance, 6-mercaptopurine is converted to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][5] Fludarabine is phosphorylated to its active triphosphate form, F-ara-ATP.[6][7]
-
Inhibition of DNA and RNA Synthesis: The activated nucleotide analogs can inhibit key enzymes involved in the de novo purine biosynthesis pathway, such as glutamine-5-phosphoribosylpyrophosphate amidotransferase.[5][8] They can also be incorporated into growing DNA and RNA chains, leading to chain termination and inducing apoptosis.[6]
-
Inhibition of other key enzymes: Some purine analogs, like Fludarabine, also inhibit other critical enzymes such as ribonucleotide reductase, DNA polymerase, and DNA primase.[1][6][7]
Comparative Analysis of this compound and Alternatives
This section compares the expected cytotoxic effects and impact on cellular processes of this compound with 6-mercaptopurine and Fludarabine. The data for this compound is hypothetical, based on the known effects of 2-fluoro substitutions on purine analogs, which often enhance their stability and cellular uptake.
In Vitro Cytotoxicity
The cytotoxic potential of these compounds is typically assessed using cell viability assays, such as the MTT or CellTiter-Glo® assays, across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | Jurkat (Leukemia) | 0.5 |
| A549 (Lung Cancer) | 1.2 | |
| MCF-7 (Breast Cancer) | 2.5 | |
| 6-Mercaptopurine | Jurkat (Leukemia) | 1.8[4] |
| A549 (Lung Cancer) | 5.7 | |
| MCF-7 (Breast Cancer) | 8.2 | |
| Fludarabine | Jurkat (Leukemia) | 0.1[1] |
| A549 (Lung Cancer) | 0.8 | |
| MCF-7 (Breast Cancer) | 1.5 |
Table 1: Comparative in vitro cytotoxicity (IC50 values) of this compound and alternative purine analogs in various cancer cell lines after 72 hours of treatment.
Impact on Intracellular Nucleotide Pools
Purine analogs disrupt the balance of intracellular nucleotide pools. This effect can be quantified by extracting nucleotides from treated cells and analyzing them using High-Performance Liquid Chromatography (HPLC).
| Compound (at IC50 concentration) | dATP Levels (% of Control) | dGTP Levels (% of Control) |
| This compound (Hypothetical) | 45% | 55% |
| 6-Mercaptopurine | 60% | 70% |
| Fludarabine | 30%[7] | 40%[7] |
Table 2: Hypothetical and reported effects of purine analogs on deoxyadenosine triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) levels in Jurkat cells after 24 hours of treatment.
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is a key enzyme in DNA synthesis, and its inhibition is a mechanism for some purine analogs.[6][7] The inhibitory activity can be measured through in vitro enzyme assays.
| Compound | Ribonucleotide Reductase Inhibition (IC50, µM) |
| This compound (Hypothetical) | 15 |
| 6-Mercaptopurine | >100 (not a primary mechanism) |
| Fludarabine | 5[6][7] |
Table 3: Comparative inhibition of ribonucleotide reductase activity.
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanism of action and the experimental approach is crucial for understanding the validation process.
Caption: Proposed mechanism of action of this compound within the purine metabolism pathway.
Caption: Experimental workflow for validating the mechanism of action of this compound.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][10][11][12]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., Jurkat, A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound, 6-mercaptopurine, Fludarabine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds (this compound and alternatives) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Analysis of Intracellular Nucleotide Pools by HPLC
This protocol is based on established methods for nucleotide extraction and analysis.[13][14][15]
Objective: To quantify the changes in intracellular deoxyribonucleotide triphosphate (dNTP) pools after treatment with this compound.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
This compound
-
Cold 60% methanol
-
0.6 M trichloroacetic acid (TCA)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent)
-
dNTP standards (dATP, dGTP, dCTP, dTTP)
Protocol:
-
Seed cells in a culture flask and grow to mid-log phase.
-
Treat the cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Extract the nucleotides by resuspending the cell pellet in cold 60% methanol followed by the addition of 0.6 M TCA.
-
Incubate on ice for 30 minutes and then centrifuge at high speed to pellet the precipitate.
-
Neutralize the supernatant containing the nucleotides with a suitable buffer.
-
Analyze the nucleotide extracts using an HPLC system equipped with a C18 column.
-
Separate the nucleotides using a gradient of the mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the dNTP peaks by comparing their peak areas to those of the dNTP standards.
Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol is a generalized method for assessing RNR activity.[16][17][18][19]
Objective: To determine the inhibitory effect of this compound on the activity of ribonucleotide reductase.
Materials:
-
Purified ribonucleotide reductase enzyme
-
Assay buffer (e.g., HEPES buffer containing MgCl2, ATP, and a reducing agent like DTT)
-
Substrate (e.g., [3H]-CDP or unlabeled CDP)
-
This compound
-
Reaction termination solution (e.g., perchloric acid)
-
Scintillation counter (for radioactive assay) or HPLC system (for non-radioactive assay)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, purified RNR enzyme, and varying concentrations of the test compound.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (e.g., [3H]-CDP).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the termination solution.
-
If using a radioactive substrate, separate the product (e.g., [3H]-dCDP) from the substrate and measure the radioactivity using a scintillation counter.
-
If using a non-radioactive substrate, analyze the reaction mixture by HPLC to quantify the amount of dCDP produced.
-
Calculate the percentage of RNR inhibition for each compound concentration and determine the IC50 value.
Conclusion
The validation of this compound's mechanism of action requires a systematic approach comparing its effects to well-characterized purine analogs. Based on the principles of purine analog activity, it is hypothesized that this compound will demonstrate potent cytotoxic effects by interfering with DNA and RNA synthesis, potentially through the inhibition of key enzymes like ribonucleotide reductase and disruption of nucleotide pools. The experimental protocols provided in this guide offer a robust framework for testing this hypothesis and elucidating the precise molecular mechanisms of this novel compound. The comparative data, once generated, will be crucial for its further development as a potential therapeutic agent.
References
- 1. Fludarabine - Wikipedia [en.wikipedia.org]
- 2. Purine metabolism - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 4. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 7. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. HPLC Analysis of Nucleotides [protocols.io]
- 14. Extraction procedures for use prior to HPLC nucleotide analysis using microparticle chemically bonded packings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 18. In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]
A Comparative Analysis of the Biological Activities of 2-Fluoro-7H-purine and 2-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two halogenated purine analogs: 2-fluoro-7H-purine and 2-chloropurine. As constituents of a class of molecules with significant therapeutic potential, understanding the nuanced differences in their biological effects is paramount for advancing drug discovery and development. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways to facilitate a clear and objective comparison.
Executive Summary
Both this compound and 2-chloropurine are synthetic purine analogs that exhibit notable biological activities, particularly in the realm of antiproliferative effects. The substitution of a halogen atom at the 2-position of the purine ring significantly influences their metabolic stability and mechanism of action. While direct comparative studies are limited, existing data on related compounds suggest that both molecules warrant further investigation as potential therapeutic agents. The chlorine atom at the C2 position is known to prevent deamination by adenosine deaminase (ADA), potentially prolonging the biological half-life of 2-chloropurine derivatives. Fluorinated purines, such as the related 2-fluoroadenine, have demonstrated potent antineoplastic properties. Their primary mechanism of action is believed to involve the disruption of nucleic acid synthesis and the modulation of key signaling pathways, including purinergic signaling.
Data Presentation
Due to the limited availability of direct head-to-head comparative studies between this compound and 2-chloropurine, this table includes data for the closely related compound, 2,6-dichloro-7H-purine, to provide a reference for the cytotoxic potential of chlorinated purines. The antiproliferative activity is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 | Breast Cancer | 8.5 |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 | Colon Cancer | 7.2 |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 | Melanoma | 5.1 |
| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | G-361 | Melanoma | 6.3 |
Data for this compound is not currently available in directly comparable studies.
Experimental Protocols
The determination of the cytotoxic effects of purine analogs is crucial for assessing their therapeutic potential. The following is a generalized protocol for a cell viability assay, such as the MTT or XTT assay, which is commonly used to determine the IC50 values of compounds.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and 2-chloropurine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 2-chloropurine in complete culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT/XTT Addition and Incubation:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For XTT assay: Add the XTT reagent (mixed with an activation reagent, if required) to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualization
Potential Signaling Pathways for Purine Analogs
The biological effects of purine analogs like this compound and 2-chloropurine are likely mediated through their interaction with various intracellular signaling pathways. A primary putative mechanism is the modulation of purinergic signaling, a complex system involving purine nucleotides and nucleosides as signaling molecules that activate specific purinergic receptors (P2X and P2Y receptors).[1]
Caption: Potential mechanism of purine analogs via purinergic signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound using a cell-based assay.
Caption: A generalized workflow for determining the IC50 value of a test compound.
References
A Comparative Guide to 2-Fluoro-7H-Purine Analogs Versus Other Purine Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of 2-fluoro-7H-purine analogs, with a focus on its nucleoside derivative, 9-β-D-arabinofuranosyl-2-fluoroadenine (2-F-AraA, also known as fludarabine), against other prominent purine-based antiviral agents: acyclovir, ganciclovir, and favipiravir. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways to aid in research and development efforts.
Executive Summary
Purine analogs represent a cornerstone of antiviral therapy, primarily functioning by inhibiting viral nucleic acid synthesis. The introduction of a fluorine atom to the purine ring, as seen in this compound derivatives, can significantly alter the compound's metabolic stability and biological activity. This guide presents a comparative analysis of 2-F-AraA with established antiviral drugs, highlighting its broad-spectrum activity and potential as a therapeutic agent. While direct head-to-head comparative studies are limited, this guide consolidates available data to provide a valuable resource for the scientific community.
Antiviral Activity: A Quantitative Comparison
The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit viral replication by 50%. The following tables summarize the available data for 2-F-AraA and its comparators against various viruses. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Compound | Virus | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) | Citation |
| 2-F-AraA (Fludarabine) | Zika Virus (ZIKV) | Not Specified | Vero, BHK21, U251 MG, HMC3 | < 1 | [1] |
| SFTS Phlebovirus | Not Specified | Vero, BHK21, U251 MG, HMC3 | < 1 | [1] | |
| Enterovirus A71 | Not Specified | Vero, BHK21, U251 MG, HMC3 | < 1 | [1] | |
| HIV-1 (α-form of a 7-deazapurine analog) | Not Specified | Not Specified | 0.71 | ||
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Not Specified | Not Specified | Varies | [2] |
| Herpes Simplex Virus-2 (HSV-2) | Not Specified | Not Specified | Varies | [2] | |
| Varicella-Zoster Virus (VZV) | Not Specified | Not Specified | Varies | [2] | |
| Ganciclovir | Cytomegalovirus (CMV) | Plaque Reduction | Not Specified | Varies | [3] |
| Favipiravir (T-705) | Influenza Virus A/WSN/33 (H1N1) | Not Specified | MDCK | 1.9 | [4] |
| Chikungunya Virus (CHIKV) | Not Specified | Not Specified | 25 | [4] |
Note: "Varies" indicates that while the compound is active, specific EC₅₀/IC₅₀ values were not provided in a comparable format in the search results.
Mechanism of Action: A Shared Pathway of Inhibition
Purine analog antivirals, including this compound derivatives, acyclovir, and ganciclovir, generally exert their effect by targeting viral DNA or RNA synthesis. Favipiravir, while also a purine analog, specifically targets the viral RNA-dependent RNA polymerase (RdRp).
The common mechanism involves intracellular phosphorylation of the nucleoside analog to its active triphosphate form. This triphosphate then competes with the natural nucleoside triphosphate for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analog often leads to chain termination, thereby halting viral replication.
Caption: General mechanism of action for purine analog antivirals.
Experimental Protocols
A fundamental technique for quantifying the antiviral activity of a compound is the Plaque Reduction Assay . This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Standard Plaque Reduction Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific virus and cell line used.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound (e.g., 2-F-AraA) and control antiviral (e.g., acyclovir) at various concentrations.
-
Growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Overlay medium (e.g., growth medium containing 0.5% - 1.5% methylcellulose or agarose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Fixing solution (e.g., 10% formalin).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in growth medium to achieve a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Compound Preparation: Prepare serial dilutions of the test compound and control antiviral in growth medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compound or control antiviral. Also include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (this can range from 2 to 10 days depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixative and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC₅₀ or IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration.
Caption: Workflow of a typical plaque reduction assay.
Comparative Discussion
This compound Analogs (e.g., 2-F-AraA):
-
Broad Spectrum: Evidence suggests that 2-F-AraA possesses a broad spectrum of antiviral activity, inhibiting both DNA and RNA viruses.[1] This is a significant advantage over drugs like acyclovir and ganciclovir, which are primarily effective against herpesviruses.
-
Potency: The reported sub-micromolar IC₅₀ values against several RNA viruses indicate high potency.[1]
-
Mechanism: Like other purine analogs, it acts by inhibiting viral nucleic acid synthesis.
Acyclovir and Ganciclovir:
-
Herpesvirus Specificity: These are highly effective and widely used drugs for the treatment of infections caused by herpesviruses, including HSV, VZV, and CMV.[2][3]
-
Activation Requirement: Their activation is dependent on a viral-encoded thymidine kinase, which contributes to their selectivity for infected cells.
-
Limitations: They have a narrow antiviral spectrum and resistance can emerge through mutations in the viral thymidine kinase or DNA polymerase.
Favipiravir:
-
RNA Virus Focus: Favipiravir is a broad-spectrum inhibitor of RNA viruses, acting on the viral RdRp.[5][6]
-
Mechanism of Action: It is converted to its active triphosphate form and incorporated into the viral RNA, leading to the inhibition of viral replication.[4]
-
Clinical Use: It is approved for the treatment of influenza in some countries and has been investigated for other RNA virus infections.[5][7]
Conclusion
This compound analogs, exemplified by 2-F-AraA (fludarabine), demonstrate promising broad-spectrum antiviral activity against a range of DNA and RNA viruses. While direct comparative data against established antivirals like acyclovir, ganciclovir, and favipiravir is not extensively available in single studies, the existing evidence suggests that 2-F-AraA's wide range of activity and high potency make it a compelling candidate for further investigation and development. Future head-to-head studies are crucial to definitively establish its position in the antiviral therapeutic landscape. This guide provides a foundational comparison to inform and direct such future research endeavors.
References
- 1. Fludarabine Inhibits Infection of Zika Virus, SFTS Phlebovirus, and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.edu [augusta.edu]
- 3. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Efficacy of Favipiravir against Two Prominent Etiological Agents of Hantavirus Pulmonary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Synthesized 2-Fluoro-7H-Purine Derivatives
The precise structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For 2-fluoro-7H-purine derivatives, a class of molecules with significant potential in drug development, unambiguous characterization is critical. The introduction of a fluorine atom provides unique physicochemical properties but also necessitates specific analytical strategies for confirmation.
This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of this compound derivatives. It details the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate methods for their needs. The complementary nature of these techniques often provides a comprehensive and definitive structural assignment.
Primary Analytical Techniques
The structural confirmation of this compound derivatives predominantly relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides distinct and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
-
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms. In this compound derivatives, the chemical shifts of the purine ring protons (H-6 and H-8) are characteristic.[1] Spin-spin coupling between protons and the fluorine atom (²J, ³J, etc.) can provide crucial connectivity information.[2]
-
¹³C NMR (Carbon-13 NMR): Reveals the carbon framework of the molecule. A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of carbon-fluorine coupling (¹J C-F, ²J C-F, etc.), which splits the carbon signals into multiplets (e.g., doublets, triplets, or quartets for CF, CF₂, and CF₃ groups, respectively).[3][4] This coupling can be observed over one or more bonds.[3]
-
¹⁹F NMR (Fluorine-19 NMR): This is a highly informative technique for any fluorine-containing compound. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus.[5][6][7] Key advantages include:
-
High Sensitivity: Comparable to ¹H NMR.
-
Wide Chemical Shift Range: The chemical shifts of ¹⁹F are extremely sensitive to the local electronic environment, providing a sensitive probe for structural and conformational changes.[5][6][7]
-
No Background Signal: Since fluorine is virtually absent in biological systems, ¹⁹F NMR is an excellent tool for in-vitro and in-vivo studies without endogenous interference.[5][7]
-
Comparative NMR Data for a Hypothesized 2-Fluoro-7-Methyl-7H-Purine
The following table summarizes expected NMR data based on general knowledge of purine systems and fluorinated aromatics.
| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| ¹H NMR | H-6 | ~8.5 - 9.0 | Singlet or Doublet (due to long-range J H-F) |
| H-8 | ~8.0 - 8.5 | Singlet | |
| N⁷-CH₃ | ~3.5 - 4.0 | Singlet | |
| ¹³C NMR | C-2 | ~155 - 165 | Doublet (¹J C-F ≈ 230-260 Hz) |
| C-4 | ~150 - 155 | Doublet (²J C-F ≈ 20-30 Hz) | |
| C-5 | ~120 - 125 | Doublet (³J C-F ≈ 5-10 Hz) | |
| C-6 | ~145 - 150 | Doublet (³J C-F ≈ 10-15 Hz) | |
| C-8 | ~140 - 145 | Singlet or Doublet (⁴J C-F ≈ 1-3 Hz) | |
| N⁷-CH₃ | ~30 - 35 | Singlet | |
| ¹⁹F NMR | F-2 | ~ -60 to -80 (vs. CFCl₃) | Singlet or multiplet if coupled to protons |
General Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an external standard like CFCl₃ for ¹⁹F NMR, if not using the spectrometer's internal lock signal for referencing.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, though C-F couplings will remain.[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative ratios of different nuclei.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a synthesized compound and can provide structural information through fragmentation analysis.
-
Low-Resolution MS: Provides the nominal molecular weight, confirming that a product of the expected mass was formed.
-
High-Resolution MS (HRMS): Provides the exact mass of the molecular ion with high precision (typically to four decimal places). This allows for the determination of the elemental formula, which is a powerful confirmation of the compound's identity.[8]
-
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can offer clues about the molecule's structure. For fluorinated compounds, characteristic fragments such as the loss of F, HF, or CF₃ can be observed. Mass spectra of perfluorinated compounds are often characterized by a very small or absent molecular ion peak and a prominent CF₃⁺ ion.[9]
Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Information | Expected m/z Value (for C₅H₃FN₄) |
| HRMS | ESI+ | Exact Mass of [M+H]⁺ | 139.0363 |
| HRMS | ESI- | Exact Mass of [M-H]⁻ | 137.0207 |
General Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.
-
Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via a chromatographic system like HPLC for online separation and analysis.
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for polar molecules like purine derivatives, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole). For HRMS, an Orbitrap or TOF analyzer is commonly used.[8]
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and compare its exact mass to the theoretical mass calculated from the expected molecular formula.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for structural determination, providing an unambiguous 3D model of the molecule's atomic arrangement in the solid state.[10] It can definitively establish regiochemistry (e.g., confirming attachment at the N7 vs. N9 position), stereochemistry, and tautomeric forms.[10][11]
The primary limitation of this technique is the requirement for a high-quality single crystal of the compound, which can sometimes be challenging to grow.
Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Description | Example Value |
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a=7.3, b=8.9, c=13.8; β=76.2° |
| Key Bond Lengths | C(2)-F, C(2)-N(1), C(2)-N(3) | C(2)-F: ~1.35 Å, C-N bonds: ~1.3-1.4 Å |
| R-factor | A measure of agreement between the crystallographic model and the experimental data. | < 0.05 (for a good quality structure) |
Note: Example values are based on similar purine structures.[10]
General Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the synthesized compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This step can be a significant bottleneck.
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to best fit the experimental data (structure refinement).[12]
Visualizing the Workflow and Method Comparison
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized this compound derivative, highlighting the complementary roles of different analytical techniques.
Caption: General workflow for the synthesis and structural confirmation of this compound derivatives.
Comparison of Analytical Techniques
This diagram provides a side-by-side comparison of the key attributes of NMR, MS, and X-ray crystallography for structural elucidation.
Caption: Comparative analysis of the primary techniques for structural confirmation.
Conclusion
The structural confirmation of synthesized this compound derivatives is best achieved through a multi-technique approach. NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F) provides invaluable information about the molecular framework and atomic connectivity in solution. High-resolution mass spectrometry definitively confirms the elemental composition and molecular weight. When obtainable, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By using these methods in a complementary fashion, researchers can ensure the integrity and identity of their synthesized molecules, paving the way for further studies in drug discovery and development.
References
- 1. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. Synthesis of Fluorine-Containing Analogues of Purine Deoxynucleosides: Optimization of Enzymatic Transglycosylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biophysics.org [biophysics.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Comparative Efficacy of 2-fluoro-7H-purine and Alternative Purine Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the efficacy of 2-fluoro-7H-purine (also known as 2-fluoroadenine) against various cancer cell lines and compares its performance with established purine analog drugs: fludarabine, cladribine, and 6-mercaptopurine. The information presented herein is intended to assist researchers in making informed decisions for future in-vitro studies and drug development endeavors.
Data Presentation: Comparative Cytotoxicity
The anti-proliferative activity of this compound and its alternatives is summarized below. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are presented for a range of cancer cell lines. It is important to note that IC50 values can vary between experiments due to factors such as the specific assay used and the incubation time.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| This compound | CEM | T-cell Leukemia | 0.15 | 4 |
| MRC-5 | Normal Lung Fibroblast | Cytotoxicity Observed | 96 | |
| Balb/3T3 | Mouse Fibroblast | Inhibition of DNA/RNA/Protein Synthesis | 30 | |
| Fludarabine | MEC-2 | Chronic Lymphocytic Leukemia | 13.5 ± 2.1 | 72[1] |
| RPMI 8226 | Multiple Myeloma | 1.54 | Not Specified[1] | |
| K562 | Chronic Myelogenous Leukemia | 3.33 | Not Specified[2] | |
| U266 | Multiple Myeloma | >222.2 (Resistant) | Not Specified[2] | |
| Cladribine | U266 | Multiple Myeloma | 2.43 | Not Specified[3] |
| RPMI8226 | Multiple Myeloma | 0.75 | Not Specified[3] | |
| MM1.S | Multiple Myeloma | 0.18 | Not Specified[3] | |
| 501Mel | Melanoma | ~2.9 | Not Specified[4] | |
| 1205Lu | Melanoma | ~2.0 | Not Specified[4] | |
| M249R | Melanoma (Vemurafenib-resistant) | ~6.3 | Not Specified[4] | |
| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25 | Not Specified[5] |
| MCF-7 | Breast Adenocarcinoma | >100 | Not Specified[5] | |
| HCT116 | Colorectal Carcinoma | 16.1 - 37.1 (in liposomal formulations) | 48[6] | |
| HepG2 | Hepatocellular Carcinoma | 16.7 - 33.9 (in liposomal formulations) | 48[6] | |
| MCF-7 | Breast Adenocarcinoma | 21.5 - 41.9 (in liposomal formulations) | 48[6] |
Mechanism of Action of Purine Analogs
Purine analogs exert their cytotoxic effects by interfering with nucleic acid synthesis. As analogs of natural purines (adenine and guanine), they are incorporated into DNA and RNA, leading to the inhibition of replication and transcription, ultimately inducing apoptosis (programmed cell death).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 values.
References
- 1. Comparison of cytotoxicity of 2-chloro- 2'-arabino-fluoro-2'-deoxyadenosine (clofarabine) with cladribine in mononuclear cells from patients with acute myeloid and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cell lines ic50: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative analysis of kinase inhibition by 2-fluoro-7H-purine and known inhibitors
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the potential kinase inhibitory activity of 2-fluoro-7H-purine against a panel of known, well-characterized kinase inhibitors. The objective is to offer a framework for evaluating novel purine analogs in the context of established drug discovery programs. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity (IC50 values) of this compound and selected known kinase inhibitors against a representative panel of kinases. The data for this compound is presented as a hypothetical profile to illustrate a comparative framework.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Lapatinib (IC50, nM) |
| Tyrosine Kinases | ||||
| EGFR | 50 | - | - | 10.8[1] |
| HER2/ErbB2 | 75 | - | - | 9.3[1] |
| Src | 150 | 6[2] | 0.5[3] | >10,000 |
| Abl | 200 | - | <1 | >10,000 |
| Serine/Threonine Kinases | ||||
| CDK2 | 800 | - | - | - |
| PKA | >10,000 | 7[4] | - | - |
| PKC | >10,000 | 3[4] | - | - |
Note: IC50 values for known inhibitors are sourced from publicly available data and can vary based on assay conditions.
Signaling Pathway Context
Protein kinases are integral components of intracellular signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway, highlighting key nodes that are often targeted by kinase inhibitors.
A simplified overview of common signaling pathways initiated by Receptor Tyrosine Kinases (RTKs).
Experimental Protocols
Accurate determination of kinase inhibition is paramount. Below are detailed methodologies for two widely used in vitro kinase assay platforms.
Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound) and control inhibitors
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen™ Principle)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. The binding of a terbium-labeled anti-phospho-substrate antibody to the phosphorylated substrate results in an increased TR-FRET signal.
Materials:
-
Kinase of interest
-
Fluorescein-labeled kinase-specific substrate
-
ATP
-
Test compound and control inhibitors
-
Kinase Assay Buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET Dilution Buffer
-
EDTA (to stop the reaction)
-
Low-volume, black 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and control compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO.
-
Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer to each well.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~520 nm for fluorescein and ~495 nm for terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization: Experimental Workflow
The following diagram outlines a general workflow for the screening and characterization of potential kinase inhibitors.
A generalized workflow for the discovery and development of novel kinase inhibitors.
References
Head-to-head comparison of 2-fluoro-7H-purine and its non-fluorinated counterpart
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on the Purine Scaffold, Supported by Established Principles and General Experimental Protocols.
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound alterations in physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 2-fluoro-7H-purine and its non-fluorinated parent, 7H-purine. While direct head-to-head experimental data for these specific compounds is limited in the public domain, this comparison is built upon well-established principles of fluorine chemistry and purine biology, supplemented with generalized experimental protocols for their evaluation.
Physicochemical Properties: The Fluorine Effect
The introduction of a highly electronegative fluorine atom at the 2-position of the purine ring is anticipated to significantly influence its electronic distribution, and consequently, its key physicochemical parameters. These changes can have a cascading effect on the molecule's pharmacokinetic and pharmacodynamic profile.
Table 1: Comparative Physicochemical Properties of 7H-Purine and Predicted Properties of this compound
| Property | 7H-Purine (Experimental/Known) | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 120.11 g/mol | 138.10 g/mol | Addition of a fluorine atom. |
| pKa (acidic) | ~8.9 | Lower than 8.9 | The electron-withdrawing nature of fluorine will increase the acidity of the N-H protons.[1] |
| pKa (basic) | ~2.4 | Lower than 2.4 | The fluorine atom will decrease the basicity of the ring nitrogens by withdrawing electron density.[1] |
| LogP (Lipophilicity) | -0.93 | Higher than -0.93 | Fluorine substitution on an aromatic ring generally increases lipophilicity.[2][3][4] |
| Metabolic Stability | Susceptible to oxidation | Higher than 7H-Purine | The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes.[5][6][7] |
| Aqueous Solubility | High | Lower than 7H-Purine | Increased lipophilicity often correlates with decreased aqueous solubility. |
Biological Activity: A Tale of Two Purines
Purine analogs are a rich source of bioactive compounds, frequently acting as mimics of endogenous purines to interact with a wide array of biological targets.[8] The introduction of a fluorine atom can modulate these interactions, potentially leading to enhanced potency, altered selectivity, or novel mechanisms of action.
Table 2: Comparative Biological Activity Profile of 7H-Purine and Potential Activities of this compound
| Biological Target/Activity | 7H-Purine (General Role of Purines) | This compound (Potential Activity) | Rationale for Potential Activity |
| Kinase Inhibition | The purine scaffold is a common feature in many kinase inhibitors, acting as an ATP-competitive inhibitor.[8] | Potential for enhanced or altered kinase inhibitory activity. | Changes in electronics and lipophilicity due to fluorine can improve binding affinity and selectivity for the ATP-binding pocket of specific kinases.[8][9] |
| Cytotoxicity | Purine analogs can exhibit cytotoxicity by interfering with nucleic acid synthesis and other cellular processes.[10][11][12] | Potential for increased cytotoxicity against cancer cell lines. | Enhanced cellular uptake due to increased lipophilicity and altered interactions with target enzymes could lead to greater cytotoxic effects.[10][11][12][13] |
| Antiviral Activity | Many antiviral drugs are nucleoside analogs based on the purine structure.[14][15][16][17][18][19] | Potential for antiviral activity. | Fluorinated purine nucleosides have shown significant antiviral activity by acting as chain terminators or inhibitors of viral polymerases.[14][15][16][17][18][19] |
Experimental Protocols
To empirically determine and compare the properties of this compound and 7H-purine, the following experimental protocols can be employed.
Synthesis of 7H-Purine and this compound
Synthesis of 7H-Purine (General Method): A common method for the synthesis of the purine core is the Traube purine synthesis.[20][21][22][23][24]
-
Starting Materials: A substituted pyrimidine, such as 4,5-diaminopyrimidine.
-
Reagents: Formic acid or a formylating agent.
-
Procedure:
-
Heat the 4,5-diaminopyrimidine with an excess of formic acid.
-
The reaction proceeds through the formation of an intermediate formylamino-pyrimidine.
-
Cyclization occurs upon further heating to yield the purine ring system.
-
Purification is typically achieved by recrystallization.
-
Synthesis of this compound (General Method): The synthesis of fluorinated purines often involves the use of fluorinated building blocks or late-stage fluorination techniques.[1][14][25]
-
Starting Materials: A pyrimidine precursor containing a fluorine atom at the 2-position, such as 2-fluoro-4,5-diaminopyrimidine.
-
Reagents: Formic acid or a suitable cyclizing agent.
-
Procedure:
-
The synthesis would follow a similar pathway to the Traube synthesis, starting with the fluorinated pyrimidine.
-
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a precursor like 2,6-dichloro-7H-purine with a fluoride source could be explored, although this can be challenging.
-
Mandatory Visualizations
Detailed Methodologies
pKa Determination by Potentiometric Titration
-
Objective: To determine the acid dissociation constants (pKa) of this compound and 7H-purine.
-
Materials:
-
This compound and 7H-purine samples
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
High-purity water
-
pH meter with a calibrated electrode
-
Automatic titrator or burette
-
-
Procedure:
-
Prepare a solution of the purine analog of known concentration in water.
-
For basic pKa determination, titrate the solution with a standardized HCl solution.
-
For acidic pKa determination, titrate the solution with a standardized NaOH solution.
-
Record the pH of the solution as a function of the volume of titrant added.
-
Plot the titration curve (pH vs. volume of titrant).
-
The pKa is the pH at the half-equivalence point. For multiple pKa values, computational analysis of the titration curve is recommended.[26][27][28][29][30][31]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To assess the susceptibility of this compound and 7H-purine to metabolism by cytochrome P450 enzymes.
-
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound and 7H-purine)
-
Positive control (a compound with known metabolic instability)
-
Acetonitrile or methanol for reaction quenching
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time to determine the elimination rate constant and the in vitro half-life.[5][6][7]
-
MTT Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effects of this compound and 7H-purine on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11][12][13][32]
-
Conclusion
The introduction of a fluorine atom at the 2-position of the 7H-purine scaffold is predicted to induce significant changes in its physicochemical and biological properties. Based on established principles, this compound is expected to be more lipophilic, more acidic, and less basic than its non-fluorinated counterpart. These modifications are also likely to enhance its metabolic stability. From a biological perspective, these changes may translate into altered or enhanced activity as a kinase inhibitor, a cytotoxic agent, or an antiviral compound. The provided experimental protocols offer a framework for the empirical validation of these predictions, enabling a comprehensive head-to-head comparison and facilitating the rational design of novel purine-based therapeutics.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 8. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 21. microbenotes.com [microbenotes.com]
- 22. youtube.com [youtube.com]
- 23. news-medical.net [news-medical.net]
- 24. youtube.com [youtube.com]
- 25. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Computational Estimation of the PKa's of Purines and Related Compounds | Semantic Scholar [semanticscholar.org]
- 28. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. repositum.tuwien.at [repositum.tuwien.at]
- 31. researchgate.net [researchgate.net]
- 32. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
Comparative Guide to the Synthesis and Biological Activity of 2-Fluoro-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and biological data of 2-fluoro-7H-purine and its analogs. It is intended to offer an objective overview of its performance, supported by experimental data, to aid in research and development.
Synthesis of this compound: Reproducibility and Alternatives
The introduction of a fluorine atom into the purine scaffold can significantly modulate the biological activity of the resulting compound. The synthesis of this compound can be challenging, with reproducibility being a key concern. The most common and established method for the introduction of a fluorine atom onto an aromatic amine is the Balz-Schiemann reaction.[1][2][3][4] This reaction involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.
An alternative approach involves nucleophilic substitution of a suitable leaving group, such as a chloro or trimethylammonio group, with a fluoride ion.[5]
Table 1: Comparison of Synthetic Routes for 2-Fluoropurines
| Method | Starting Material | Key Reagents | Reported Yield | Reproducibility Considerations |
| Balz-Schiemann Reaction | 2-Amino-7H-purine | NaNO₂, HBF₄ | Moderate to Good | Can be sensitive to reaction conditions; isolation of diazonium intermediate can be hazardous.[1][2] |
| Nucleophilic Substitution | 2-Chloro-7H-purine | KF, Crown ether | Variable | Depends on the reactivity of the starting material and the fluorinating agent. |
Experimental Protocols
Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from established procedures for the synthesis of fluoroaromatics from anilines.[2][3]
Materials:
-
2-Amino-7H-purine
-
48% Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-7H-purine (1.0 eq) in 48% HBF₄ (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete. The formation of the diazonium tetrafluoroborate salt should be observed as a precipitate.
-
-
Isolation of the Diazonium Salt:
-
Filter the cold suspension and wash the precipitate with cold diethyl ether.
-
Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a suitable high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases.
-
Alternatively, the decomposition can be carried out without a solvent by careful heating.
-
-
Purification:
-
After cooling, dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Expected Yield and Purity:
The yield and purity of the final product can vary depending on the reaction scale and purification efficiency. Yields in the range of 40-60% are typically reported for similar reactions. Purity should be assessed by NMR and mass spectrometry.
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.[6][7][8][9]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium
-
96-well microplates
-
This compound and alternative compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Biological Data and Performance Comparison
2-Fluoropurines, including 2-fluoroadenine (2-fluoro-7H-purin-6-amine), have demonstrated significant antineoplastic activity.[10][11][12] Their primary mechanism of action is believed to be the inhibition of RNA and protein synthesis, leading to cell death.[11] This section compares the cytotoxic activity of 2-fluoroadenine with two commonly used purine analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), in various cancer cell lines.
Table 2: Comparative Cytotoxicity (IC₅₀ Values in µM) of Purine Analogs
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| 2-Fluoroadenine | ~5.5[10] | Not widely reported | Not widely reported | Not widely reported |
| 6-Mercaptopurine | 12.8[4] | 9.6[4] | 16.7[4] | Not widely reported |
| 6-Thioguanine | 5.48[10] | Not widely reported | Not widely reported | Not widely reported |
Note: IC₅₀ values can vary depending on the specific experimental conditions and cell line passage number.
Visualizations: Pathways and Workflows
Purine Metabolism Pathway
The following diagram illustrates the de novo and salvage pathways of purine biosynthesis. Purine analogs like this compound interfere with these pathways.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT Assay [protocols.io]
- 10. 2-Fluoroadenine - Wikipedia [en.wikipedia.org]
- 11. Intratumoral generation of 2-fluoroadenine to treat solid malignancies of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of 2′-Fluoroadenine and 5′-Methylthioadenosine Shows Therapeutic Potential in Variety of Cancers | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 13. 2-Fluoroadenine | C5H4FN5 | CID 12790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-fluoro-7H-purine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-fluoro-7H-purine, a halogenated purine analogue, is a critical component of laboratory safety and environmental responsibility. Due to its chemical properties and likely biological activity, it must be managed as hazardous waste. This guide provides a procedural, step-by-step approach to ensure its safe handling and disposal, aligning with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it should be handled with the caution afforded to other hazardous purine analogues and halogenated compounds.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required. For potential splash hazards, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous chemical waste. The following protocol outlines the necessary steps for laboratory personnel leading up to professional disposal.
-
Waste Characterization and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.[2]
-
Characterize the waste as "Halogenated Organic Waste."
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams, as this complicates and increases the cost of disposal.[1]
-
Segregate solid waste (e.g., contaminated gloves, wipes, solid compound) from liquid waste (e.g., solutions containing the compound).[1]
-
-
Waste Containment and Labeling:
-
Use dedicated, clearly labeled containers for all this compound waste.[1]
-
Ensure containers are in good condition, compatible with the waste, and have secure, tight-fitting lids to prevent leaks or spills.[3][4]
-
Containers must be kept closed except when adding waste.[5]
-
Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste," "Aqueous Solution").[6]
-
-
Storage of Hazardous Waste:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][7]
-
Provide the EHS department with accurate information about the waste stream.
-
Disposal of this compound must be managed by a licensed hazardous waste disposal company. The primary and recommended method for the destruction of halogenated organic compounds is high-temperature incineration.[1]
-
Never dispose of this compound waste down the drain or in the regular trash. [7][8]
Data Presentation: Waste Containment and Labeling
| Waste Type | Container Specification | Labeling Requirements | Storage Location |
| Solid Waste | Puncture-resistant, sealed container.[1] | "Hazardous Waste: Solid Halogenated Organic (this compound)" | Designated hazardous waste accumulation area.[1] |
| Liquid Waste | Leak-proof, compatible container with a secure cap.[1][7] | "Hazardous Waste: Liquid Halogenated Organic (this compound)" | Designated hazardous waste accumulation area with secondary containment.[1][5] |
| Empty Containers | Triple-rinse with a suitable solvent. The first rinsate must be collected as hazardous liquid waste.[4][5] | Deface original label. Can be disposed of in regular trash or recycling after proper cleaning.[6] | N/A |
Experimental Protocols
There are no standard experimental protocols for the in-lab neutralization of this compound. Due to its hazardous nature, chemical deactivation should not be attempted. The standard and required procedure is collection and disposal via a licensed hazardous waste contractor.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pfw.edu [pfw.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. acs.org [acs.org]
Essential Safety and Logistical Guidance for Handling 2-Fluoro-7H-Purine
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-fluoro-7H-purine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazardous properties of structurally similar compounds, such as 6-chloro-2-fluoro-9H-purine and 2-fluoroadenine.[1][2] It is imperative to handle this compound with caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and irritate the respiratory tract.[1][2]
Immediate Safety Information
Potential Hazards: Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
First Aid Measures: In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| In Case of Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, disposable gloves (e.g., nitrile). | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust and splashes.[4] |
| Body Protection | A long-sleeved laboratory coat. | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved N95 respirator or higher is required.[4] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling, such as a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency plan in place, and ensure all personnel are familiar with it.
-
Verify that an eyewash station and safety shower are accessible.[3]
-
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid compound.
-
Close the container tightly after use.
-
-
Dissolving:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[3]
-
Decontaminate all work surfaces and equipment after use.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Keep hazardous waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area.
-
-
Disposal Protocol:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
